molecular formula C18H37N5O9 B1681333 Tobramycin CAS No. 32986-56-4

Tobramycin

货号: B1681333
CAS 编号: 32986-56-4
分子量: 467.5 g/mol
InChI 键: NLVFBUXFDBBNBW-PBSUHMDJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Tobramycin is an aminoglycoside antibiotic derived from Streptomyces tenebrarius . It is a valuable tool in life science research, particularly for studying Gram-negative bacterial infections and mechanisms of antibiotic action . Its primary research application lies in its bactericidal activity, which is driven by its concentration-dependent ability to bind to the bacterial 30S and 50S ribosomal subunits . This binding event interferes with the formation of the 70S ribosomal complex, leading to misreading of the genetic code during mRNA translation, the production of faulty proteins, and ultimately, bacterial cell death . Researchers utilize this compound to investigate microbial pathogenesis, especially concerning Pseudomonas aeruginosa , for which it demonstrates notable efficacy and is frequently used in studies related to cystic fibrosis . Its role in exploring synergistic effects with beta-lactam antibiotics and the study of emerging bacterial resistance mechanisms, including the activity of aminoglycoside-modifying enzymes (AMEs), is also of significant scientific interest . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol
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InChI

InChI=1S/C18H37N5O9/c19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18/h5-18,24-28H,1-4,19-23H2/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1
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InChI Key

NLVFBUXFDBBNBW-PBSUHMDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N
Source PubChem
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Molecular Formula

C18H37N5O9
Source PubChem
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Related CAS

49842-07-1 (Sulfate)
Record name Tobramycin [USAN:USP:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID8023680
Record name Tobramycin
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Molecular Weight

467.5 g/mol
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Physical Description

Solid
Record name Tobramycin
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Solubility

freely soluble, Freely soluble in water (1 in 1.5 parts), Very slightly soluble in ethanol (1 in 2000 parts). Practically insoluble in chloroform, ether, 5.37e+01 g/L
Record name Tobramycin
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Color/Form

White to off-white powder, Crystals

CAS No.

32986-56-4
Record name Tobramycin
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Foundational & Exploratory

The Spectrum of Activity of Tobramycin Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tobramycin is a potent aminoglycoside antibiotic derived from Streptomyces tenebrarius. It exhibits a broad spectrum of bactericidal activity, particularly against aerobic Gram-negative bacteria.[1] This technical guide provides an in-depth analysis of this compound's efficacy, detailing its mechanism of action, the landscape of bacterial resistance, and the standardized protocols used to evaluate its activity. Quantitative data on its in vitro potency against key clinical isolates are presented, offering a comparative perspective for research and development applications.

Spectrum of In Vitro Activity

This compound is primarily used for treating infections caused by susceptible Gram-negative organisms. Its spectrum includes a wide range of clinically significant pathogens.[2] It is particularly noted for its potent activity against Pseudomonas aeruginosa, often showing greater efficacy than gentamicin against this opportunistic pathogen.[3][4]

The spectrum of activity for this compound encompasses:

  • Pseudomonas aeruginosa

  • Escherichia coli

  • Klebsiella species

  • Enterobacter species

  • Proteus species (both indole-positive and indole-negative)

  • Serratia species

  • Providencia species

  • Citrobacter species

  • Morganella morganii[1][2][4]

While active against some Gram-positive organisms like Staphylococcus aureus, this compound is generally inactive against streptococci and enterococci.[3][4]

Quantitative Susceptibility Data

The minimum inhibitory concentration (MIC) is the primary quantitative measure of an antibiotic's in vitro activity. The following tables summarize the MIC50 (the concentration required to inhibit 50% of isolates), MIC90 (the concentration required to inhibit 90% of isolates), and the overall MIC range for this compound against key Gram-negative bacteria, based on recent surveillance data and established breakpoints from the Clinical and Laboratory Standards Institute (CLSI).

Table 1: this compound MIC Values for Enterobacterales

OrganismMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)CLSI Susceptible Breakpoint (≤ mg/L)
Enterobacterales (Overall)0.54-2

Data based on 2023 CLSI breakpoints. Note that the previous breakpoint was ≤4 mg/L. The revision reflects new pharmacokinetic/pharmacodynamic data.[5][6]

Table 2: this compound MIC Values for Pseudomonas aeruginosa

OrganismMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)CLSI Susceptible Breakpoint (≤ mg/L)
Pseudomonas aeruginosa--<0.25 - >5124

MIC values for P. aeruginosa can vary widely depending on the strain and its resistance mechanisms.[7] The CLSI breakpoint for P. aeruginosa remains ≤4 mg/L.

Table 3: this compound MIC Values for Other Notable Gram-Negative Bacteria

OrganismMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)CLSI Susceptible Breakpoint (≤ mg/L)
Acinetobacter baumannii---4

Note: Data for specific MIC50/90 values can vary significantly between studies and geographic regions. The provided breakpoints are for reference.

Mechanism of Action

This compound exerts its bactericidal effect by irreversibly binding to the bacterial ribosome, leading to the inhibition of protein synthesis.[8] This process is concentration-dependent and involves several key steps.

  • Cell Entry: As a polycationic molecule, this compound initially binds to the negatively charged lipopolysaccharide (LPS) and phospholipids on the outer membrane of Gram-negative bacteria.[2][9] This interaction displaces divalent cations (Mg²⁺ and Ca²⁺), disrupting membrane integrity and increasing its permeability. The antibiotic then traverses the periplasmic space and is actively transported across the inner cytoplasmic membrane in an oxygen-dependent process.[8] This explains its lack of activity against anaerobic bacteria.[10]

  • Ribosomal Binding: Once inside the cytoplasm, this compound targets the 30S ribosomal subunit. It specifically binds to the 16S rRNA within the A-site, a critical region for decoding messenger RNA (mRNA).[11]

  • Inhibition of Protein Synthesis: This binding event has two major consequences:

    • It blocks the formation of the initiation complex, preventing the start of translation.[8]

    • It causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the nascent polypeptide chain.[8][9]

  • Bactericidal Effect: The accumulation of aberrant, non-functional proteins and the disruption of the cell membrane integrity ultimately lead to bacterial cell death.[9]

Tobramycin_Mechanism_of_Action cluster_outside Extracellular Space cluster_membrane Gram-Negative Cell Envelope cluster_inside Cytoplasm This compound This compound Outer_Membrane Outer Membrane Lipopolysaccharide (LPS) This compound->Outer_Membrane 1. Binds to LPS, Disrupts Membrane Periplasm Periplasmic Space Inner_Membrane Inner Membrane Oxygen-Dependent Transport Ribosome 30S Ribosomal Subunit Inner_Membrane->Ribosome 2. Active Transport Protein_Synthesis Protein Synthesis Blocked Ribosome->Protein_Synthesis 3a. Blocks Initiation Aberrant_Proteins Aberrant Proteins Produced Ribosome->Aberrant_Proteins 3b. Causes mRNA Misreading Cell_Death Bactericidal Effect Protein_Synthesis->Cell_Death 4. Leads to Aberrant_Proteins->Cell_Death 4. Leads to

Figure 1: Mechanism of action of this compound against Gram-negative bacteria.

Mechanisms of Resistance

The clinical utility of this compound is threatened by the emergence of bacterial resistance. Gram-negative bacteria can acquire resistance through several primary mechanisms.[10]

  • Enzymatic Modification: This is the most common mechanism of aminoglycoside resistance. Bacteria acquire genes, often on plasmids or transposons, that encode for aminoglycoside-modifying enzymes (AMEs).[12][13] These enzymes inactivate this compound by covalently adding chemical groups (acetylation, phosphorylation, or adenylylation) to its structure, which prevents it from binding to the ribosome.[12]

  • Target Site Alteration: Mutations in ribosomal proteins or, more commonly, enzymatic modification of the 16S rRNA binding site can reduce the affinity of this compound for its target.[12] This is often mediated by 16S rRNA methyltransferases, which add a methyl group to the ribosome, sterically hindering the antibiotic's binding.[12]

  • Reduced Permeability and Efflux: Bacteria can limit the intracellular concentration of this compound by reducing its uptake or actively pumping it out. This can occur through mutations that alter porin channels in the outer membrane, reducing influx, or through the upregulation of multidrug-resistant (MDR) efflux pumps that expel the antibiotic from the cell.[12][14]

Tobramycin_Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms This compound This compound Target 30S Ribosome This compound->Target Binds to Target Bactericidal_Effect Bactericidal Effect Target->Bactericidal_Effect Inhibits Protein Synthesis Enzymes Aminoglycoside-Modifying Enzymes (AMEs) Enzymes->this compound Inactivates Drug Modification Target Site Alteration (e.g., 16S rRNA Methylation) Modification->Target Alters Binding Site Efflux Reduced Permeability & Upregulated Efflux Pumps Efflux->this compound Prevents Entry & Expels Drug

Figure 2: Primary mechanisms of this compound resistance in Gram-negative bacteria.

Experimental Protocols for Susceptibility Testing

Determining the in vitro activity of this compound is performed using standardized antimicrobial susceptibility testing (AST) methods. The protocols are defined by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and clinical relevance.[15][16]

Broth Microdilution Method (Reference Method)

The broth microdilution method is considered the gold standard for determining the MIC of an antibiotic.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • This compound stock solution

  • Incubator (35°C ± 2°C)

  • Plate reader or manual reading aid

Procedure:

  • Prepare this compound Dilutions: A serial two-fold dilution of this compound is prepared in CAMHB directly in the wells of a 96-well plate. A typical concentration range for testing might be 0.06 to 64 mg/L.

  • Inoculum Preparation: A suspension of the test organism is prepared in saline or broth and adjusted to the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included on each plate.

  • Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is read as the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity) in the well. The result is then interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on the current CLSI or EUCAST breakpoints.[6][17]

AST_Workflow cluster_results Interpretation start Start: Isolate Bacterial Colony inoculum 1. Prepare 0.5 McFarland Standard Inoculum start->inoculum inoculate 3. Inoculate Plate with Standardized Bacteria inoculum->inoculate plate_prep 2. Prepare Serial Dilutions of This compound in 96-Well Plate plate_prep->inoculate incubate 4. Incubate at 35°C for 16-20 hours inoculate->incubate read 5. Read Wells for Turbidity (Visible Growth) incubate->read determine_mic 6. Determine MIC: Lowest Concentration with No Growth read->determine_mic interpret 7. Interpret Result using CLSI/EUCAST Breakpoints determine_mic->interpret susceptible Susceptible interpret->susceptible intermediate Intermediate interpret->intermediate resistant Resistant interpret->resistant

Figure 3: Experimental workflow for broth microdilution antimicrobial susceptibility testing.

Conclusion

This compound remains a clinically important antibiotic for the management of serious Gram-negative infections, particularly those caused by Pseudomonas aeruginosa.[18] Its potent bactericidal activity is achieved through the disruption of bacterial protein synthesis. However, the global rise in antimicrobial resistance, driven primarily by the dissemination of aminoglycoside-modifying enzymes, presents a significant challenge.[13] A thorough understanding of its spectrum of activity, coupled with standardized susceptibility testing and vigilant surveillance of resistance mechanisms, is essential for preserving the efficacy of this critical therapeutic agent. Continuous research into novel adjuvants and combination therapies is crucial for overcoming resistance and extending the clinical utility of this compound.

References

Navigating the Therapeutic Landscape of Intravenous Tobramycin: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tobramycin, an aminoglycoside antibiotic, remains a cornerstone in the management of severe Gram-negative bacterial infections, particularly those caused by Pseudomonas aeruginosa.[1] Its intravenous administration necessitates a deep understanding of its pharmacokinetic and pharmacodynamic profiles to optimize efficacy while minimizing the risk of toxicity. This technical guide provides an in-depth exploration of the core principles governing the disposition and antibacterial activity of intravenous this compound, supported by detailed experimental methodologies and data presented for clear interpretation.

Pharmacokinetics: The Journey of this compound in the Body

The clinical efficacy and safety of intravenous this compound are intrinsically linked to its pharmacokinetic properties, which describe its absorption, distribution, metabolism, and excretion (ADME).

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting bacterial protein synthesis.[2] The drug binds to the 30S ribosomal subunit, which leads to the misreading of mRNA and the formation of nonfunctional proteins.[3][4] This disruption of essential protein production ultimately results in bacterial cell death.[5]

cluster_bacterium Bacterial Cell Tobramycin_ext This compound (extracellular) Porin Porin Channel (Outer Membrane) Tobramycin_ext->Porin Entry Transport Active Transport (Inner Membrane) Porin->Transport Ribosome 30S Ribosomal Subunit Transport->Ribosome Binding Protein Aberrant Protein (non-functional) Ribosome->Protein Inhibition of Protein Synthesis mRNA mRNA mRNA->Ribosome Translation Death Bacterial Cell Death Protein->Death Start Patient prescribed IV this compound Dose_Calc Calculate initial dose (e.g., 7 mg/kg) Start->Dose_Calc Administer Administer first dose (IV infusion over 60 min) Dose_Calc->Administer Sample Collect blood sample (6-14 hours post-infusion start) Administer->Sample Analyze Measure this compound concentration Sample->Analyze Nomogram Plot concentration vs. time on Hartford Nomogram Analyze->Nomogram Decision Adjust dosing interval (24h, 36h, or 48h) Nomogram->Decision Continue Continue monitoring (renal function, signs of toxicity) Decision->Continue Adjusted regimen

References

An In-Depth Technical Guide to the Initial In Vitro Antibacterial Effects of Tobramycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro studies on the antibacterial effects of Tobramycin, an aminoglycoside antibiotic. This document delves into its mechanism of action, antimicrobial spectrum, and the dynamics of its bactericidal activity. Detailed experimental protocols for key assays are provided to facilitate the replication and further investigation of this compound's properties.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its bactericidal effect by irreversibly binding to the bacterial ribosome, the cellular machinery responsible for protein synthesis.[1] Specifically, it targets the 30S ribosomal subunit, a key component in the initiation and elongation stages of translation.

The primary binding site of this compound is on the 16S rRNA component of the 30S subunit, within a region known as helix 44 (h44) near the A-site.[1][2][3] This binding event interferes with the translation process in several ways:

  • Inhibition of the Initiation Complex: this compound's interaction with the 30S subunit can prevent the formation of the 70S initiation complex, which is the complete ribosome ready to begin protein synthesis.[4]

  • mRNA Misreading: The binding of this compound to the A-site induces a conformational change in the ribosome. This change can lead to the misreading of the mRNA codon by the tRNA, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain.[1][2] The production of these aberrant proteins disrupts normal cellular functions, contributing to cell death.[1]

  • Inhibition of Translocation: this compound can also inhibit the translocation of the peptidyl-tRNA from the A-site to the P-site on the ribosome, a critical step in the elongation of the polypeptide chain.[2]

The culmination of these effects is a halt in the production of essential proteins, leading to the rapid death of the bacterial cell.

Tobramycin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound Ribosome_30S 30S Ribosomal Subunit (h44) This compound->Ribosome_30S Binds to Initiation_Complex 70S Initiation Complex Formation Ribosome_30S->Initiation_Complex Blocks mRNA_Misreading mRNA Misreading & Aberrant Protein Synthesis Ribosome_30S->mRNA_Misreading Induces Translocation Inhibition of Translocation Ribosome_30S->Translocation Inhibits Ribosome_50S 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Inhibition leads to

Caption: this compound's mechanism of action targeting the bacterial ribosome.

Antibacterial Spectrum and Potency

This compound demonstrates potent activity against a wide range of aerobic Gram-negative bacteria and some Gram-positive organisms. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values of this compound against various clinically relevant bacterial species as reported in initial in vitro studies.

Bacterial SpeciesStrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Pseudomonas aeruginosaClinical Isolates (CF)18-
Pseudomonas aeruginosa---<0.25 - 92
Pseudomonas aeruginosaNon-mucoid--0.5 - >512
Pseudomonas aeruginosaATCC 27853--0.5 - 2
Staphylococcus aureus----
Escherichia coli----
Klebsiella pneumoniae----
Enterobacter spp.----
Proteus mirabilis----
Serratia spp.---Generally Resistant
Streptococcus spp.---Generally Resistant
Diplococcus pneumoniae---Generally Resistant

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Data is compiled from multiple sources.[4][5][6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent. The following protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][6][7][8]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • This compound stock solution of known concentration.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity.

  • Sterile 96-well microtiter plates.

  • Incubator (35°C ± 2°C).

Procedure:

  • Preparation of this compound Dilutions: A serial two-fold dilution of this compound is prepared in CAMHB directly in the microtiter plate. The final volume in each well is typically 100 µL.

  • Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Each well containing the this compound dilution is inoculated with 10 µL of the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

MIC_Workflow start Start prep_tobra Prepare Serial Dilutions of this compound in Microtiter Plate start->prep_tobra prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plate Wells with Bacterial Suspension prep_tobra->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end Time_Kill_Assay_Workflow start Start prep_culture Prepare Log-Phase Bacterial Culture (~10^6 CFU/mL) start->prep_culture add_tobra Add this compound at Desired Concentrations (e.g., 1x, 2x, 4x MIC) prep_culture->add_tobra incubate_sample Incubate with Shaking and Collect Samples at Time Intervals add_tobra->incubate_sample serial_dilute Perform Serial Dilutions of Samples incubate_sample->serial_dilute plate_count Plate Dilutions and Enumerate Viable Colonies (CFU/mL) serial_dilute->plate_count plot_data Plot log10 CFU/mL vs. Time plate_count->plot_data end End plot_data->end Protein_Synthesis_Inhibition_Workflow start Start setup_reaction Set up Cell-Free Translation Reactions with S30 Extract, mRNA, Amino Acids, and Varying this compound Concentrations start->setup_reaction incubate Incubate at 37°C for 60-90 minutes setup_reaction->incubate detect_protein Quantify Synthesized Reporter Protein (e.g., Luciferase, GFP) incubate->detect_protein analyze_data Calculate Percent Inhibition and IC50 Value detect_protein->analyze_data end End analyze_data->end

References

An In-Depth Technical Guide to Tobramycin's Impact on Bacterial Protein Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tobramycin, a potent aminoglycoside antibiotic, exerts its bactericidal effects primarily by disrupting bacterial protein synthesis. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's activity. It details the antibiotic's interaction with the 30S ribosomal subunit, the subsequent interference with translational processes, and the resulting production of non-functional and truncated proteins. This document summarizes key quantitative data on this compound's efficacy, outlines detailed protocols for seminal experiments used to elucidate its mechanism of action, and provides visual representations of the critical pathways and experimental workflows.

Introduction

This compound is a cornerstone in the treatment of severe Gram-negative bacterial infections, particularly those caused by Pseudomonas aeruginosa.[1] Its efficacy stems from its ability to potently and specifically inhibit protein synthesis in prokaryotic cells.[2] Understanding the precise molecular interactions and their downstream consequences is critical for optimizing its clinical use, overcoming resistance, and developing novel antimicrobial agents. This guide delves into the core mechanisms of this compound's action, providing the detailed information required by researchers and drug development professionals.

Mechanism of Action: A Multi-faceted Assault on the Ribosome

This compound's primary target is the bacterial 70S ribosome, a complex molecular machine responsible for protein synthesis. Specifically, this compound binds to the 16S rRNA within the 30S small ribosomal subunit.[2][3] This binding event is the initiating step in a cascade of disruptive effects on translation.

Binding to the 30S Ribosomal Subunit

This compound, a polycationic molecule, is actively transported across the bacterial cell membrane.[2] Once in the cytoplasm, it binds with high affinity to the A-site of the 16S rRNA in the 30S subunit.[2][4] This binding site is a critical region for decoding the messenger RNA (mRNA) template. The interaction is stabilized by hydrogen bonds between the antibiotic and specific nucleotides of the rRNA.[5]

Interference with Translation Initiation

By binding to the 30S subunit, this compound can interfere with the formation of the translation initiation complex, which consists of the 30S subunit, mRNA, and initiator tRNA.[6] This blockade prevents the proper assembly of the full 70S ribosome, thereby halting the commencement of protein synthesis.[6]

Induction of mRNA Misreading and Production of Aberrant Proteins

A hallmark of this compound's action is the induction of mRNA misreading during the elongation phase of translation.[2][6] Its binding to the A-site distorts the ribosomal structure, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[6] This results in the synthesis of non-functional or malfunctioning proteins, which can disrupt various cellular processes.[2]

Inhibition of Translocation

This compound can also inhibit the translocation step of elongation, where the ribosome moves along the mRNA to the next codon.[7] This interference further slows down or halts protein synthesis.

Nonsense Suppression and Truncated Proteins

Some studies suggest that this compound can promote the read-through of premature termination codons (nonsense codons), a phenomenon known as nonsense suppression.[8][9] This leads to the synthesis of proteins with incorrect C-terminal extensions. Conversely, the overall disruption of translation can also lead to premature termination, resulting in the production of truncated, non-functional proteins.[6]

Tobramycin_Mechanism cluster_entry Bacterial Cell Entry cluster_ribosome Interaction with Ribosome cluster_effects Effects on Protein Synthesis cluster_outcomes Cellular Outcomes Tobramycin_ext This compound (Extracellular) Cell_Membrane Bacterial Cell Membrane Tobramycin_ext->Cell_Membrane Active Transport Tobramycin_int This compound (Intracellular) Cell_Membrane->Tobramycin_int Ribosome_30S 30S Ribosomal Subunit (A-site) Tobramycin_int->Ribosome_30S High-Affinity Binding Inhibition_Initiation Inhibition of Translation Initiation Ribosome_30S->Inhibition_Initiation mRNA_Misreading mRNA Misreading Ribosome_30S->mRNA_Misreading Inhibition_Translocation Inhibition of Translocation Ribosome_30S->Inhibition_Translocation Nonsense_Suppression Nonsense Suppression Ribosome_30S->Nonsense_Suppression Cell_Death Bacterial Cell Death Inhibition_Initiation->Cell_Death Aberrant_Proteins Aberrant/Non-functional Proteins mRNA_Misreading->Aberrant_Proteins Truncated_Proteins Truncated Proteins Inhibition_Translocation->Truncated_Proteins Nonsense_Suppression->Aberrant_Proteins Aberrant_Proteins->Cell_Death Truncated_Proteins->Cell_Death

Figure 1: Signaling pathway of this compound's effect on bacterial protein synthesis.

Quantitative Data on this compound's Efficacy

The effectiveness of this compound is quantified through various metrics, including Minimum Inhibitory Concentration (MIC), binding affinity (Kd), and half-maximal inhibitory concentration (IC50).

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pseudomonas aeruginosa
StrainMIC (µg/mL)Reference
P. aeruginosa (Clinical Isolates)0.20 - 1.56[10]
P. aeruginosa PAO10.5[11]
P. aeruginosa ATCC 278531.0[10]
This compound-Resistant P. aeruginosa>16[1]
Table 2: Binding Affinity and Inhibitory Concentrations of this compound
ParameterValueTarget/SystemReference
Binding Affinity (Kd)
High-affinity site1.1 nMThis compound-dependent riboswitch[12]
Low-affinity site2.4 µMThis compound-dependent riboswitch[12]
Inhibitory Concentration (IC50)
In vitro protein synthesisNot explicitly stated, but effective at 2µME. coli S30 Extract System[2][13]
Cytotoxicity (HEK293T cells)>140 µg/mL (for 6"-modified derivatives)Human epithelial-like cell culture[2]
Inhibitory Concentration (IC90)
P. aeruginosa PA14 wt3.125 - 6.25 µg/mLPlanktonic bacteria[14]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the effects of this compound on bacterial protein synthesis.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1024 µg/mL) in an appropriate solvent and sterilize by filtration.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain of interest in a suitable broth medium to the mid-logarithmic phase of growth. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a range of concentrations. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.

  • Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.[4][15]

MIC_Workflow start Start prep_tobra Prepare this compound Stock Solution start->prep_tobra prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well plate prep_tobra->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate controls Set up Growth and Sterility Controls inoculate->controls incubate Incubate at 37°C for 18-24h controls->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end Ribosome_Profiling_Workflow start Start culture Bacterial Culture (with and without this compound) start->culture crosslink Crosslink Ribosomes to mRNA (Formaldehyde) culture->crosslink lyse Cell Lysis crosslink->lyse nuclease RNase I Digestion lyse->nuclease isolate Isolate Monosomes (Sucrose Gradient) nuclease->isolate recover Recover Ribosome-Protected Fragments (RPFs) isolate->recover library_prep Prepare Sequencing Library (Adapter Ligation, RT-PCR) recover->library_prep sequence High-Throughput Sequencing library_prep->sequence analyze Data Analysis (Alignment, Read Density) sequence->analyze end End analyze->end

References

Understanding Tobramycin's Ingress: A Technical Guide to Bacterial Uptake and Transport

Author: BenchChem Technical Support Team. Date: November 2025

I have now gathered substantial information to create the in-depth technical guide. I have a good understanding of the tobramycin uptake process, including the initial electrostatic interaction, the self-promoted uptake across the outer membrane, and the energy-dependent transport across the inner membrane. I have also found some quantitative data, such as the binding affinity of this compound to the E. coli ribosome and various MIC values for different bacterial species.

Crucially, I have located resources that provide the basis for the detailed experimental protocols requested. I have information on the principles and key steps for:

  • Measuring this compound uptake using radiolabeled this compound ([3H]this compound), which often involves a membrane filtration technique.

  • Quantifying intracellular ATP levels using the luciferin-luciferase bioluminescence assay.

  • Determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, with references to CLSI and EUCAST guidelines.

While I was unable to find specific Km and Vmax values for this compound transport into bacterial cells (as this process is complex and not a simple enzyme-substrate reaction), I can explain the multi-phasic nature of the uptake and why these classical kinetic parameters are not typically reported for aminoglycoside transport.

I have enough information to proceed with constructing the full response, including the tables and Graphviz diagrams, without needing further Google searches.

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a potent aminoglycoside antibiotic, remains a critical tool in the clinical management of severe Gram-negative bacterial infections, particularly those caused by Pseudomonas aeruginosa. Its efficacy is fundamentally dependent on its ability to traverse the formidable bacterial cell envelope and accumulate intracellularly to reach its ribosomal target. A comprehensive understanding of the mechanisms governing this compound uptake and transport is paramount for optimizing its therapeutic use, overcoming resistance, and designing novel antimicrobial strategies. This technical guide provides an in-depth exploration of the core principles of this compound entry into bacterial cells, supported by quantitative data, detailed experimental protocols, and visual pathway and workflow representations.

The Multi-Phasic Journey of this compound into the Bacterial Cell

The uptake of this compound by Gram-negative bacteria is not a simple diffusion process but a sophisticated, multi-step journey that can be broadly categorized into three distinct phases. This process is initiated by the antibiotic's cationic nature and culminates in an energy-dependent translocation across the cytoplasmic membrane.

Phase 1: Electrostatic Interaction and Outer Membrane Permeabilization

The initial step involves the electrostatic binding of the polycationic this compound molecules to the anionic components of the bacterial outer membrane, primarily the lipopolysaccharide (LPS) in Gram-negative bacteria.[1] This interaction displaces divalent cations (Mg²⁺ and Ca²⁺) that are essential for stabilizing the LPS structure. The disruption of these ionic bridges leads to a localized disorganization of the outer membrane, increasing its permeability.[1] This phenomenon, often referred to as "self-promoted uptake," allows this compound and other antibiotic molecules to traverse the outer membrane and access the periplasmic space.[1]

Phase 2: Energy-Dependent Phase I (EDP-I)

Once in the periplasm, the transport of this compound across the inner cytoplasmic membrane is an active, energy-requiring process. This initial energy-dependent phase is primarily driven by the electrical potential component (Δψ) of the proton motive force (PMF).[2][3] A sufficiently negative membrane potential is crucial for the initiation of this compound translocation. This dependency on aerobic respiration for generating the PMF is a key reason why this compound is significantly less effective against anaerobic bacteria.[1]

Phase 3: Energy-Dependent Phase II (EDP-II)

Following the initial uptake and binding of this compound to its primary intracellular target—the 30S ribosomal subunit—a cascade of events leads to an accelerated uptake phase. The binding of this compound to the ribosome induces the synthesis of mistranslated, non-functional proteins.[4][5] Some of these aberrant proteins are inserted into the cytoplasmic membrane, leading to further disruption of its integrity and the formation of membrane channels.[1] This damage facilitates a more rapid and extensive influx of this compound, leading to a lethal accumulation of the antibiotic within the cell.[1]

Quantitative Data on this compound Uptake and Action

The following tables summarize key quantitative parameters related to this compound's interaction with bacterial cells and its antimicrobial activity.

ParameterOrganismValueReference
Binding Affinity (Kd) Escherichia coli (unmodified H69 hairpin of 23S rRNA)0.2 ± 0.2 µM[4]

Table 1: this compound Binding Affinity to a Ribosomal Component. The dissociation constant (Kd) reflects the concentration of this compound required to occupy 50% of the binding sites on the ribosomal RNA helix 69, indicating a high-affinity interaction.

OrganismMIC Range (µg/mL)Reference
Pseudomonas aeruginosa<0.25 – >512[4]
Staphylococcus aureusMost isolates inhibited by ≤0.20[6]
Escherichia coliMost isolates inhibited by ≤1.56[6]
Klebsiella spp.Most isolates inhibited by ≤1.56[6]
Enterobacter spp.Most isolates inhibited by ≤1.56[6]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound for Various Bacteria. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Note the wide range for P. aeruginosa, reflecting the prevalence of resistant strains.

ParameterConditionValueReference
Therapeutic Serum Concentration Peak4 - 10 µg/mL[7]
Therapeutic Serum Concentration Trough< 2 µg/mL[7]
Intracellular Concentration (Epithelial Lining Fluid) Steady-state penetration ratio (ELF/serum)~0.51

Table 3: Therapeutic and Intracellular Concentrations of this compound. Therapeutic drug monitoring is crucial for this compound to ensure efficacy while minimizing toxicity. The epithelial lining fluid (ELF) concentration is a relevant indicator for pulmonary infections.

Experimental Protocols

Measurement of this compound Uptake Using Radiolabeled [³H]-Tobramycin

This method directly quantifies the accumulation of this compound within bacterial cells.

Principle: Bacteria are incubated with radiolabeled this compound ([³H]-tobramycin). At specified time points, the cells are rapidly separated from the extracellular medium by filtration. The radioactivity retained on the filter, which corresponds to the intracellular this compound, is then measured by liquid scintillation counting.

Detailed Methodology:

  • Bacterial Culture Preparation: Grow the bacterial strain of interest in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth.

  • Cell Harvesting and Resuspension: Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). Wash the cell pellet with a minimal salt medium to remove any components of the growth medium that might interfere with uptake. Resuspend the cells in the same minimal salt medium to a standardized optical density (e.g., OD₆₀₀ of 0.5).

  • Initiation of Uptake Assay: Pre-warm the bacterial suspension to the desired temperature (e.g., 37°C). To initiate the uptake, add [³H]-tobramycin to the cell suspension at the desired final concentration.

  • Sampling and Filtration: At various time intervals (e.g., 0, 1, 2, 5, 10, 15 minutes), withdraw aliquots of the cell suspension and immediately filter them through a 0.45 µm pore size nitrocellulose membrane filter under vacuum.

  • Washing: Rapidly wash the filter with an ice-cold wash buffer (e.g., the same minimal salt medium without the radiolabeled substrate) to remove any non-specifically bound extracellular [³H]-tobramycin.

  • Radioactivity Measurement: Place the filter in a scintillation vial, add a suitable scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Convert the counts per minute (CPM) to moles of this compound using the specific activity of the [³H]-tobramycin. Normalize the uptake to the number of cells or total cellular protein.

Determination of Intracellular ATP Levels using the Luciferin-Luciferase Assay

This assay is used to assess the metabolic state of the bacteria and the availability of ATP, which can be linked to the energy-dependent uptake of this compound.

Principle: The enzyme luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light. The amount of light emitted is directly proportional to the concentration of ATP.

Detailed Methodology:

  • Bacterial Culture and Treatment: Grow and treat the bacterial cells with this compound or other compounds as required for the experiment.

  • Removal of Extracellular ATP: To specifically measure intracellular ATP, it is crucial to remove any ATP present in the extracellular medium. This can be achieved by incubating the cell suspension with apyrase for approximately 10 minutes.[5]

  • Cell Lysis and ATP Extraction: Lyse the bacterial cells to release the intracellular ATP. A common method is to add a cell lysis reagent (e.g., dimethyl sulfoxide (DMSO) or a detergent-based buffer) and incubate for a short period (e.g., 1 minute).[5]

  • Bioluminescence Reaction: Add the cell lysate to a solution containing luciferase and luciferin.

  • Luminometry: Immediately measure the light output using a luminometer. The signal is often transient, so consistent timing of the measurement is critical.

  • Standard Curve: Generate a standard curve using known concentrations of ATP to convert the relative light units (RLU) to absolute ATP concentrations.

  • Data Normalization: Normalize the ATP concentration to the number of cells or total protein content.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is the gold standard method for determining the in vitro susceptibility of a bacterium to an antimicrobial agent.

Principle: A standardized inoculum of bacteria is exposed to serial twofold dilutions of an antibiotic in a liquid growth medium in a microtiter plate. The MIC is the lowest concentration of the antibiotic that inhibits the visible growth of the bacteria after a defined incubation period.

Detailed Methodology (based on CLSI/EUCAST guidelines):

  • Antibiotic Stock Solution Preparation: Prepare a stock solution of this compound of known concentration.

  • Serial Dilutions: In a 96-well microtiter plate, prepare serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well is typically 100 µL.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions, as well as to a growth control well (containing no antibiotic) and a sterility control well (containing only broth).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of this compound at which there is no visible growth.

  • Interpretation: Compare the determined MIC value to established clinical breakpoints (e.g., from CLSI or EUCAST) to categorize the isolate as susceptible, intermediate, or resistant.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

Tobramycin_Uptake_Pathway cluster_cell_envelope Gram-Negative Cell Envelope cluster_cytoplasm Cytoplasm This compound This compound Outer_Membrane Outer Membrane LPS Porin Channels This compound->Outer_Membrane:LPS 1. Electrostatic Binding Periplasm Periplasm Outer_Membrane->Periplasm Self-Promoted Uptake Inner_Membrane Cytoplasmic Membrane Transporter Periplasm->Inner_Membrane:Transporter 2. EDP-I (Δψ dependent) Ribosome Ribosome Inner_Membrane->Ribosome Transport Inner_Membrane->Ribosome 3. EDP-II (Accelerated Uptake) Mistranslated_Proteins Mistranslated_Proteins Ribosome->Mistranslated_Proteins Inhibition of Protein Synthesis Mistranslated_Proteins->Inner_Membrane Membrane Damage Radiolabeled_Uptake_Workflow start Start culture Grow bacterial culture to mid-log phase start->culture harvest Harvest and wash cells culture->harvest resuspend Resuspend cells in minimal salt medium harvest->resuspend initiate Add [3H]-Tobramycin to initiate uptake resuspend->initiate sample Withdraw aliquots at time intervals initiate->sample filter Rapidly filter and wash cells on membrane sample->filter measure Measure radioactivity via liquid scintillation filter->measure analyze Analyze and normalize data measure->analyze end End analyze->end MIC_Workflow start Start prepare_antibiotic Prepare serial twofold dilutions of this compound start->prepare_antibiotic prepare_inoculum Standardize bacterial inoculum (0.5 McFarland) start->prepare_inoculum inoculate Inoculate microtiter plate prepare_antibiotic->inoculate prepare_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Visually determine the lowest concentration with no growth (MIC) incubate->read_mic interpret Compare MIC to clinical breakpoints (S/I/R) read_mic->interpret end End interpret->end

References

Methodological & Application

HPLC method for quantification of Tobramycin in ophthalmic solutions

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC Method for the Quantification of Tobramycin in Ophthalmic Solutions using Pre-Column Derivatization

Application Note

Introduction

This compound is an aminoglycoside antibiotic widely used in ophthalmic solutions to treat bacterial eye infections.[1][2] Due to its polar nature and lack of a significant UV-absorbing chromophore, quantifying this compound using High-Performance Liquid Chromatography (HPLC) with standard UV detection is challenging.[1][3] To overcome this, a common and robust approach involves pre-column derivatization, which attaches a chromophoric molecule to the this compound, enhancing its detectability.

This application note details a reliable reversed-phase HPLC (RP-HPLC) method for the quantification of this compound in ophthalmic solutions, incorporating a pre-column derivatization step with 2,4-dinitrofluorobenzene (DNFB). This method is based on established procedures, including those similar to the United States Pharmacopeia (USP) methodology, and is suitable for routine quality control and stability testing.[4][5]

Principle

The primary amino groups of the this compound molecule react with 2,4-dinitrofluorobenzene (DNFB) under controlled conditions to form a stable dinitrophenyl (DNP) derivative. This DNP-tobramycin derivative possesses a strong chromophore, allowing for sensitive and accurate detection by a UV-Vis detector at a wavelength of 365 nm.[4][5] The derivatized sample is then injected into an RP-HPLC system, where it is separated from other components and quantified against a derivatized this compound standard.

Experimental Protocols

1. Materials and Reagents

  • This compound USP Reference Standard

  • 2,4-dinitrofluorobenzene (DNFB) reagent: 10 mg/mL in reagent alcohol

  • Tris (hydroxymethyl) aminomethane reagent: 15 mg/mL in a 20:80 (v/v) mixture of water and dimethyl sulfoxide (DMSO)[5]

  • Acetonitrile (HPLC grade)

  • Sulfuric Acid (e.g., 0.8 mM to 10 mM)[4][5]

  • Water (HPLC grade or purified)

  • This compound Ophthalmic Solution (Sample)

  • Methanol (HPLC grade)

  • Phosphate Buffer (as required for mobile phase)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is required. The following conditions have been shown to be effective.

ParameterSpecification
HPLC System Agilent 1200 Series or equivalent with UV-Vis Detector
Column Nova-Pak C18, 3.9 x 150 mm, 4 µm (or equivalent L1 packing)[4]
Mobile Phase Acetonitrile / Buffer (e.g., aqueous buffer) (55:45, v/v)[4]
Flow Rate 1.0 mL/min[3]
Column Temperature Ambient[4]
Detection UV at 365 nm[4]
Injection Volume 20 µL - 50 µL[3]
Run Time Approximately 15 minutes

3. Preparation of Solutions

  • Standard Stock Solution: Accurately weigh and dissolve this compound USP Reference Standard in water (containing 10 mM sulfuric acid) to obtain a concentration of approximately 0.24 mg/mL.[5]

  • Sample Solution: Accurately transfer a volume of the ophthalmic suspension (typically 3 mg/mL this compound) and dilute with water (containing 10 mM sulfuric acid) to achieve a final theoretical concentration of 0.24 mg/mL of this compound.[5]

  • Blank Solution: Use water as the blank.[5]

4. Pre-Column Derivatization Protocol

The following workflow outlines the key steps from sample preparation to data acquisition.

G Experimental Workflow for this compound Quantification cluster_prep Solution Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis p1 Prepare Standard, Sample, and Blank Solutions p2 Aliquot 4.0 mL of each into separate 50 mL flasks p1->p2 d1 Add 10 mL DNFB Reagent to each flask p2->d1 Begin Derivatization d2 Add 10 mL Tris Reagent to each flask and mix d1->d2 d3 Incubate at 70°C for 20 minutes d2->d3 d4 Cool to room temperature and dilute to volume d3->d4 a1 Filter samples through 0.45 µm filter d4->a1 Analyze a2 Inject onto HPLC system a1->a2 a3 Acquire Chromatogram (UV at 365 nm) a2->a3 a4 Integrate Peak Area and Quantify Concentration a3->a4

Caption: Workflow for this compound analysis by HPLC.

  • Into three separate 50 mL volumetric flasks, transfer 4.0 mL of the Standard Solution, Sample Solution, and Blank Solution, respectively.[5]

  • To each flask, add 10 mL of the DNFB reagent and 10 mL of the Tris reagent. Mix well.[5]

  • Place the flasks in a heated water bath at 70°C for 20 minutes.[4]

  • After incubation, remove the flasks and allow them to cool to room temperature.

  • Dilute each flask to the 50 mL mark with the mobile phase and mix thoroughly.

  • Filter the final solutions through a 0.45 µm membrane filter before injection.

The chemical reaction for the derivatization is as follows:

G This compound Derivatization with DNFB tob This compound (contains primary amines, -NH2) product DNP-Tobramycin Derivative (UV active at 365 nm) tob->product Tris Buffer, 70°C dnfb 2,4-Dinitrofluorobenzene (DNFB) (Derivatizing Agent) dnfb->product plus +

Caption: Derivatization of this compound with DNFB.

5. Method Validation Summary

The described method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[3] Key validation parameters are summarized below.

Validation ParameterTypical Acceptance CriteriaExample Result
Linearity (r²) r² ≥ 0.9990.9998 over a range of 0.47 to 0.71 mg/mL[1]
Accuracy (% Recovery) 98.0% - 102.0%Mean recovery of 99.6% with an RSD of 1.2%[4]
Precision (% RSD) Repeatability (Intra-day): RSD ≤ 2.0% Intermediate Precision (Inter-day): RSD ≤ 2.0%Intra-day RSD: < 0.9%[4] Inter-day RSD: < 1.0%[4]
Specificity No interference from blank or excipients at the retention time of the analyte.No interferences were observed from excipients.[1] The method is stability-indicating.[4]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.15 µg/mL (by HPLC-ELSD method)[6]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.45 µg/mL (by HPLC-ELSD method)[6]
System Suitability Tailing Factor ≤ 2.0; Theoretical Plates > 2000; %RSD of replicate injections ≤ 2.0%Asymmetry factor of 1.4; %RSD of 0.29 for replicate injections.[3]

Note: LOD and LOQ values are provided from an alternative HPLC-ELSD method for context, as they are often method-dependent.

Conclusion

This application note provides a detailed protocol for the reliable quantification of this compound in ophthalmic solutions using HPLC with UV detection after pre-column derivatization with DNFB. The method is specific, accurate, and precise, making it highly suitable for routine quality control analysis and stability studies in the pharmaceutical industry.[4] The validation data confirms that the method meets the stringent requirements for pharmaceutical analysis.[3]

References

Application Notes and Protocols for Tobramycin Susceptibility Testing by Disk Diffusion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the susceptibility of bacterial isolates to tobramycin using the disk diffusion method, also known as the Kirby-Bauer test. This standardized procedure is a widely accepted and cost-effective method for in vitro susceptibility testing.[1][2][3][4][5] Adherence to established standards from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is crucial for accurate and reproducible results.[1][5][6]

Principle of the Method

The disk diffusion method involves placing a paper disk impregnated with a known concentration of this compound onto an agar plate that has been uniformly inoculated with a standardized bacterial suspension.[4][5] As the antibiotic diffuses from the disk into the agar, it creates a concentration gradient.[5][7] If the bacteria are susceptible to this compound, a zone of growth inhibition will form around the disk.[2][4] The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the antibiotic for that particular bacterial strain.[8][9]

Materials and Reagents

  • This compound antimicrobial susceptibility disks (10 µg)[1]

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[1][3]

  • Tryptic Soy Broth (TSB) or equivalent

  • 0.5 McFarland turbidity standard[2]

  • Sterile cotton or dacron swabs[2]

  • Sterile saline (0.85%)

  • Bacterial colonies of the test organism (isolated and pure, 18-24 hours old)[2][7]

  • Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 25923)[10][11][12][13]

  • Incubator (35 ± 2°C)[1]

  • Ruler or caliper for measuring zone diameters[2]

  • Forceps or disk dispenser[2]

Experimental Protocol

Inoculum Preparation
  • Aseptically select 3-5 well-isolated colonies of the test bacterium from a non-selective agar plate.[2]

  • Transfer the colonies to a tube of Tryptic Soy Broth.

  • Incubate the broth at 35 ± 2°C until it achieves a turbidity equivalent to or greater than the 0.5 McFarland standard.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard by adding sterile saline or more bacteria as needed. This can be done visually against a Wickerham card or using a photometric device.[2] A properly adjusted 0.5 McFarland standard contains approximately 1 x 10⁸ CFU/mL.[7]

Inoculation of the Mueller-Hinton Agar Plate
  • Within 15 minutes of standardizing the inoculum, dip a sterile swab into the adjusted bacterial suspension.[2][3][14]

  • Remove excess fluid by pressing and rotating the swab firmly against the inside wall of the tube above the liquid level.[1][2]

  • Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate to ensure a confluent lawn of growth. This is typically achieved by streaking in three directions, rotating the plate approximately 60 degrees between each streaking.[1][2][4]

  • Finally, swab the rim of the agar.[2]

  • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.[1][2][14]

Application of this compound Disks
  • Using sterile forceps or a disk dispenser, aseptically place a this compound (10 µg) disk onto the inoculated agar surface.[2][14]

  • Gently press the disk down to ensure complete contact with the agar.[2][14]

  • Disks should be placed at least 24 mm apart from each other and from the edge of the plate to avoid overlapping of inhibition zones.[1][2]

  • Once a disk is in contact with the agar, do not move it, as diffusion of the antibiotic begins immediately.[14]

Incubation
  • Invert the plates and place them in an incubator at 35 ± 2°C within 15 minutes of disk application.[1][3][14]

  • Incubate for 16-18 hours for most rapidly growing bacteria.[1] For some organisms, incubation may be extended to 24 hours.[15]

Measurement and Interpretation of Results
  • After incubation, examine the plate for a confluent lawn of bacterial growth.

  • Measure the diameter of the zone of complete growth inhibition around the this compound disk to the nearest millimeter using a ruler or caliper.[1] Measurements should be taken from the back of the plate against a dark, non-reflective background.[5]

  • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the measured zone diameter to the established breakpoints from CLSI or EUCAST guidelines.

Data Presentation

Table 1: CLSI Interpretive Criteria for this compound Disk Diffusion (10 µg disk)
OrganismZone Diameter (mm) - SusceptibleZone Diameter (mm) - IntermediateZone Diameter (mm) - Resistant
Enterobacterales≥ 1513 - 14≤ 12
Pseudomonas aeruginosa≥ 1513 - 14≤ 12
Acinetobacter spp.≥ 1513 - 14≤ 12
Staphylococcus spp.≥ 1513 - 14≤ 12

Source: Based on CLSI M100 standards. Note that these values are subject to change and the latest CLSI document should always be consulted.[10]

Table 2: EUCAST Interpretive Criteria for this compound Disk Diffusion (10 µg disk)
OrganismZone Diameter (mm) - SusceptibleZone Diameter (mm) - Resistant
Enterobacterales≥ 17< 17
Pseudomonas aeruginosa≥ 17< 17
Acinetobacter spp.≥ 17< 17
Staphylococcus spp.≥ 18< 18

Source: Based on EUCAST Breakpoint Tables. EUCAST does not typically use an "Intermediate" category in the same way as CLSI, instead categorizing as "Susceptible, increased exposure" (I) which often does not have a distinct zone diameter range in the same format. The latest EUCAST guidelines should be consulted for the most current information.

Quality Control

A quality control program is essential to ensure the accuracy and reproducibility of the test.[12] This involves regularly testing reference strains with known susceptibility to this compound.[11][12]

Table 3: Quality Control Ranges for this compound (10 µg disk)
Quality Control StrainAcceptable Zone Diameter Range (mm)
Escherichia coli ATCC 2592218 - 26
Pseudomonas aeruginosa ATCC 2785319 - 25
Staphylococcus aureus ATCC 2592319 - 27

Source: Based on CLSI M100 standards. Laboratories should establish their own mean and acceptable ranges based on their performance data.

If the zone diameters for the QC strains fall outside the acceptable ranges, the test results for the clinical isolates are considered invalid, and the entire procedure must be reviewed for errors before re-testing.[12]

Experimental Workflow Diagram

Tobramycin_Susceptibility_Testing_Workflow prep_culture Prepare pure bacterial culture (18-24h growth) prep_inoculum Prepare 0.5 McFarland standardized inoculum prep_culture->prep_inoculum inoculate_plate Inoculate Mueller-Hinton agar plate prep_inoculum->inoculate_plate apply_disk Apply 10 µg this compound disk inoculate_plate->apply_disk incubate Incubate at 35 ± 2°C for 16-18 hours apply_disk->incubate measure_zone Measure zone of inhibition diameter (mm) incubate->measure_zone interpret Interpret results (S, I, R) using CLSI/EUCAST breakpoints measure_zone->interpret report Report results interpret->report qc_check Perform Quality Control with ATCC strains qc_check->interpret Validate run

References

Application Notes and Protocols: In Vitro Biofilm Model for Testing Tobramycin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix. This mode of growth confers significant protection to bacteria, rendering them notoriously resistant to conventional antimicrobial therapies. Tobramycin, an aminoglycoside antibiotic, is commonly used to treat infections involving biofilm-forming bacteria, particularly Pseudomonas aeruginosa and Staphylococcus aureus. However, the efficacy of this compound can be dramatically reduced when bacteria are in a biofilm state. Therefore, robust and reproducible in vitro biofilm models are essential for the preclinical evaluation of this compound and novel anti-biofilm strategies.

These application notes provide detailed protocols for establishing an in vitro biofilm model and subsequently testing the efficacy of this compound. The described methods include biofilm formation, quantification of biofilm biomass, determination of minimum inhibitory and eradication concentrations, and assessment of bacterial viability within the biofilm.

Key Concepts
  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a planktonic (free-floating) culture.

  • Minimum Biofilm Eradication Concentration (MBEC): The lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[1][2][3] The MBEC is often significantly higher than the MIC, highlighting the increased resistance of biofilm-associated bacteria.[1]

Experimental Protocols

Biofilm Formation in a 96-Well Microtiter Plate

This protocol describes a static biofilm formation model, which is a widely used and high-throughput method for screening antimicrobial agents.[4]

Materials:

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa PAO1, Staphylococcus aureus ATCC 25923)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of the desired bacterial strain into 5 mL of growth medium.

    • Incubate overnight at 37°C with shaking.

    • The following day, dilute the overnight culture in fresh growth medium to an optical density at 600 nm (OD₆₀₀) of 0.1.[5] This corresponds to a specific cell density that should be validated for the strain being used.

    • Further dilute this culture 1:100 in fresh medium.[4][6]

  • Inoculate Microtiter Plate:

    • Add 200 µL of the diluted bacterial suspension to each well of a 96-well microtiter plate.[7]

    • Include negative control wells containing only sterile growth medium.

    • To minimize edge effects, it is recommended to fill the outer wells of the plate with sterile water or PBS.[7]

  • Incubate to Form Biofilm:

    • Cover the plate and incubate statically (without shaking) at 37°C for 24 to 48 hours.[6] The incubation time can be optimized depending on the bacterial strain and the desired biofilm maturity.

Quantification of Biofilm Biomass: Crystal Violet (CV) Assay

The Crystal Violet (CV) assay is a simple and effective method for quantifying the total biofilm biomass.[4][8]

Materials:

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Plate reader

Procedure:

  • Wash the Biofilm:

    • Carefully aspirate the planktonic (free-floating) bacteria from each well.

    • Gently wash the wells twice with 200 µL of PBS to remove any remaining non-adherent cells.[7] Be careful not to disturb the biofilm at the bottom of the well.

  • Stain the Biofilm:

    • Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 10-15 minutes.[4][6]

    • Discard the staining solution.

  • Wash and Dry:

    • Wash the plate three to four times with water to remove excess stain.[4]

    • Invert the plate and tap it firmly on a paper towel to remove all liquid.

    • Allow the plate to air dry completely.[6]

  • Solubilize the Stain:

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound Crystal Violet.[4][6]

    • Incubate for 10-15 minutes at room temperature.

  • Measure Absorbance:

    • Transfer 125 µL of the solubilized stain from each well to a new flat-bottom 96-well plate.[4][6]

    • Measure the absorbance at 550-595 nm using a plate reader.[4][5][7] The absorbance is directly proportional to the biofilm biomass.

This compound Susceptibility Testing
a. Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against planktonic bacteria is determined using a broth microdilution method.

Procedure:

  • Prepare a serial two-fold dilution of this compound in the appropriate growth medium in a 96-well plate.

  • Add the standardized bacterial inoculum (prepared as in the biofilm formation protocol) to each well.

  • Include a positive control (bacteria without antibiotic) and a negative control (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[9]

b. Determination of Minimum Biofilm Eradication Concentration (MBEC)

The MBEC assay determines the concentration of this compound required to kill the bacteria within a pre-formed biofilm.[1][10]

Procedure:

  • Form Biofilms: Grow biofilms in a 96-well plate as described in the biofilm formation protocol.

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in fresh growth medium in a separate 96-well plate. Concentrations should typically be much higher than the MIC.[1]

  • Treat Biofilms:

    • After the biofilm formation period, discard the planktonic cells and wash the biofilms with PBS.

    • Add the this compound dilutions to the wells containing the pre-formed biofilms.

    • Include a positive control (biofilm with fresh medium, no antibiotic) and a negative control (medium only).

  • Incubate: Incubate the plate at 37°C for 24 hours.[11] The duration of exposure can be varied to investigate time-dependent killing.[3]

  • Assess Viability:

    • After treatment, aspirate the antibiotic-containing medium and wash the wells with PBS.

    • Add fresh growth medium to each well and incubate for a further 24 hours.

    • The MBEC is the lowest concentration of this compound that results in no bacterial growth (i.e., no turbidity) after this recovery period.[10]

Assessment of Biofilm Viability: Live/Dead Staining

Live/Dead staining is a fluorescence microscopy-based method to visualize and quantify viable and non-viable bacteria within a biofilm.[12][13] This method typically uses two fluorescent dyes: SYTO 9, which stains all bacteria green, and propidium iodide (PI), which only enters bacteria with compromised membranes and stains them red.[12][13]

Materials:

  • Live/Dead staining kit (e.g., FilmTracer™ LIVE/DEAD® Biofilm Viability Kit) containing SYTO 9 and propidium iodide.[13][14]

  • Confocal Laser Scanning Microscope (CLSM)

Procedure:

  • Form Biofilms: Grow biofilms on a suitable surface for microscopy (e.g., glass-bottom dishes or slides).

  • Treat with this compound: Treat the biofilms with the desired concentrations of this compound as described in the MBEC protocol.

  • Stain the Biofilm:

    • Prepare the staining solution according to the manufacturer's instructions. Typically, this involves mixing SYTO 9 and propidium iodide in sterile water.[13][14]

    • Gently wash the treated biofilms with sterile water or PBS.

    • Add the staining solution to the biofilms and incubate in the dark at room temperature for 15-30 minutes.[12][13][14]

  • Wash: Gently rinse the biofilms to remove excess stain.[14]

  • Visualize: Image the stained biofilms using a CLSM. Green cells are considered live, while red cells are considered dead.[12] Image analysis software can be used to quantify the proportions of live and dead cells.

Data Presentation

Table 1: this compound Susceptibility of Planktonic vs. Biofilm Bacteria
Bacterial StrainPlanktonic MIC (µg/mL)Biofilm MBEC (µg/mL)Fold Increase (MBEC/MIC)
P. aeruginosa PAO12>128>64
S. aureus ATCC 259231500500

Note: The values presented are examples and may vary depending on the specific strains and experimental conditions. Studies have shown that for P. aeruginosa, the MBEC of this compound can be significantly higher than the MIC. For some strains, this compound is most effective at higher concentrations for both inhibiting and eradicating biofilms.

Table 2: Effect of this compound Concentration on Biofilm Viability
This compound Concentration (µg/mL)% Live Cells (Green)% Dead Cells (Red)
0 (Control)955
167030
644060
2561090

Note: These are representative data. Actual percentages will depend on the bacterial strain, biofilm age, and treatment duration.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_biofilm Biofilm Formation cluster_treatment This compound Treatment cluster_analysis Analysis A Overnight Bacterial Culture B Standardize Inoculum (OD600) A->B C Inoculate 96-Well Plate B->C D Incubate (24-48h at 37°C) C->D E Wash Biofilms (PBS) D->E F Add this compound Dilutions E->F G Incubate (24h at 37°C) F->G H Crystal Violet Staining (Biomass) G->H I MBEC Determination G->I J Live/Dead Staining (Viability) G->J K Data Quantification H->K I->K J->K Tobramycin_Resistance_Mechanisms cluster_planktonic Planktonic Bacteria cluster_biofilm Biofilm Bacteria A This compound B Bacterial Cell A->B Penetrates Cell Wall C Inhibition of Protein Synthesis B->C D Cell Death C->D E This compound F EPS Matrix E->F Limited Diffusion H Reduced Penetration F->H G Biofilm Cells I Altered Microenvironment (e.g., low O2, pH) G->I J Persister Cells G->J H->G K Reduced Efficacy H->K I->K J->K

References

Application Notes and Protocols for Tobramycin Administration in a Hollow-Fiber Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The hollow-fiber infection model (HFIM) is a dynamic in vitro system that simulates human pharmacokinetic profiles of antimicrobial agents, allowing for the study of their pharmacodynamic effects on bacterial populations over time.[1][2][3] This model is particularly valuable for investigating the efficacy of antibiotics like tobramycin, understanding the emergence of resistance, and optimizing dosing regimens.[1][4] These application notes provide a detailed overview and protocols for the administration of this compound in an HFIM, primarily focusing on studies involving Pseudomonas aeruginosa.

The HFIM allows for the maintenance of a large bacterial population, which is crucial for observing the selection of resistant subpopulations.[4] It is a powerful tool for evaluating monotherapy and combination therapy, predicting clinical outcomes, and informing the design of subsequent preclinical and clinical studies.[5][6]

Key Principles of the Hollow-Fiber Infection Model

The HFIM consists of a semi-permeable hollow-fiber cartridge that separates a central reservoir from the extracapillary space (ECS).[1][7] Bacteria are inoculated into the ECS, while fresh medium is continuously pumped through the central reservoir.[3] The antibiotic is administered into the central reservoir, and its concentration is adjusted over time to mimic human pharmacokinetic profiles, including absorption, distribution, metabolism, and elimination.[1][8] The porous nature of the hollow fibers allows for the exchange of nutrients and antimicrobial agents between the central reservoir and the ECS, while retaining the bacteria in the ECS.[4] This setup enables repeated sampling from the bacterial population to assess viability and the emergence of resistance.

Experimental Protocols

I. Materials and Equipment
  • Hollow-fiber cartridges (e.g., polysulfone or cellulose acetate fibers)

  • Peristaltic pump

  • Central reservoir (glass bottle with appropriate ports)

  • Tubing (silicone or other compatible material)

  • Sterile syringes and needles

  • Bacterial strain (e.g., Pseudomonas aeruginosa PAO1, clinical isolates)

  • Growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)

  • This compound sulfate (analytical grade)

  • Partner antibiotic (if applicable, e.g., meropenem, piperacillin)

  • Saline or appropriate buffer for dilutions

  • Agar plates for bacterial enumeration (e.g., Tryptic Soy Agar)

  • Agar plates containing various concentrations of this compound for selecting resistant subpopulations

  • Incubator

  • Shaking incubator or stirrer for the central reservoir

  • Spectrophotometer or other means for measuring bacterial density

II. Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Bacterial_Culture Bacterial Inoculum Preparation Inoculation Inoculation of Bacteria into ECS Bacterial_Culture->Inoculation HFIM_Setup Hollow-Fiber System Assembly & Sterilization HFIM_Setup->Inoculation Media_Prep Media and Antibiotic Stock Preparation PK_Simulation Initiation of Pharmacokinetic Simulation Media_Prep->PK_Simulation Inoculation->PK_Simulation Dosing This compound Administration (Monotherapy or Combination) PK_Simulation->Dosing Sampling Regular Sampling from ECS (Bacterial Counts & MIC) Dosing->Sampling Over 7-10 days Enumeration Bacterial Enumeration (Total & Resistant) Sampling->Enumeration MIC_Testing MIC Determination of Isolates Sampling->MIC_Testing Data_Analysis Data Analysis & PK/PD Modeling Enumeration->Data_Analysis MIC_Testing->Data_Analysis

Caption: Workflow for a this compound hollow-fiber infection model experiment.

III. Step-by-Step Protocol
  • Bacterial Inoculum Preparation:

    • Culture the selected bacterial strain (e.g., P. aeruginosa) overnight in CAMHB at 37°C.

    • On the day of the experiment, dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 1 x 10⁸ CFU/mL. The exact starting inoculum may vary based on the specific experimental design.[9]

  • Hollow-Fiber System Assembly and Sterilization:

    • Assemble the hollow-fiber system, including the cartridge, central reservoir, and tubing, according to the manufacturer's instructions.

    • Sterilize the entire system, typically by autoclaving or using ethylene oxide.

  • System Equilibration and Inoculation:

    • Prime the system with pre-warmed CAMHB and allow it to equilibrate in an incubator at 37°C for at least 24 hours.

    • Inject the prepared bacterial inoculum into the extracapillary space (ECS) of the hollow-fiber cartridge.

  • Pharmacokinetic Simulation and Dosing:

    • Simulate human pharmacokinetic profiles of this compound by administering the drug into the central reservoir. This is achieved by a computer-controlled pump system that adds drug and fresh medium while removing waste, thereby mimicking the desired half-life.

    • For this compound monotherapy, a common simulated regimen is 7 mg/kg administered as a 0.5-hour infusion every 24 hours.[5][10]

    • For combination studies, the partner antibiotic (e.g., meropenem) is co-administered, with its own simulated pharmacokinetic profile.[5][11]

  • Sampling and Analysis:

    • Collect samples from the ECS at predetermined time points (e.g., 0, 4, 8, 24, 48, 72, 96, 120, 144, and 168 hours).

    • Perform serial dilutions of the collected samples and plate them on appropriate agar plates to determine the total bacterial count.

    • To quantify the emergence of resistance, plate samples on agar containing 2.5x and 5x the baseline MIC of this compound.

    • Isolates from the resistant population plates can be further characterized by determining their MICs.

Data Presentation

The following tables summarize representative quantitative data from studies investigating this compound administration in a hollow-fiber infection model against P. aeruginosa.

Table 1: this compound Monotherapy Efficacy
Bacterial StrainThis compound RegimenInitial Inoculum (log₁₀ CFU/mL)Maximum Bacterial Reduction (log₁₀ CFU/mL)Time to Maximum Reduction (hours)ObservationsReference
Carbapenem-Resistant P. aeruginosa7 mg/kg q24h~7.0~7.04Rapid regrowth by 24 hours; substantial increase in resistant populations (MIC up to 32 mg/L).[5][12][13][5],[12],[13]
P. aeruginosa PAO110 mg/kg q24h~8.4~7.024Rapid regrowth to control values, accompanied by an ~5-log₁₀ increase in less susceptible bacteria.[11][11]
Hypermutable P. aeruginosa PAOΔmutS10 mg/kg q24h~8.4~4.0~24Rapid regrowth with near-complete replacement by less susceptible bacteria by day 3.[9][11][11],[9]
Table 2: this compound Combination Therapy Efficacy
Bacterial StrainThis compound RegimenPartner Drug RegimenMaximum Bacterial Reduction (log₁₀ CFU/mL)Resistance SuppressionObservationsReference
Carbapenem-Resistant P. aeruginosa7 mg/kg q24hMeropenem 6 g/day (Continuous Infusion)>7.0Regrowth and resistance suppressed over 7 days.[12]The mode of meropenem administration was critical for efficacy.[12][12]
Hypermutable P. aeruginosa PAOΔmutS10 mg/kg q24hMeropenem 1 g q8h (0.5h infusion)>7.0Regrowth to >6 log₁₀ CFU/mL by day 5 with high-level resistance.[9][11]Initial synergistic killing followed by resistance emergence.[9][11],[9]
Hypermutable P. aeruginosa PAOΔmutS10 mg/kg q24hMeropenem 3 g/day (Continuous Infusion)>8.0No regrowth observed over 10 days.[9][11]Synergistic killing and resistance suppression.[9][11],[9]
P. aeruginosa5, 7, or 10 mg/kg q24h/q48hPiperacillin 4 g q4h (0.5h infusion)≥5.0Resistance suppressed over 8 days.Combination demonstrated synergistic killing.[14][14]

Logical Relationship Diagram

G cluster_outcome Outcome Tobramycin_Mono This compound Monotherapy Killing Initial Bacterial Killing Tobramycin_Mono->Killing High Tobramycin_Combo This compound Combination Therapy Tobramycin_Combo->Killing Synergistic Regrowth Bacterial Regrowth Killing->Regrowth Rapid Suppression Resistance Suppression Killing->Suppression Effective Resistance Emergence of Resistance Regrowth->Resistance High

References

Application Notes and Protocols: Unveiling Bacterial Gene Expression Responses to Sub-Inhibitory Tobramycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exposure of bacteria to antibiotic concentrations below the minimum inhibitory concentration (MIC), known as sub-inhibitory concentrations, does not typically result in cell death but can significantly alter bacterial gene expression, leading to changes in physiology, virulence, and the development of resistance.[1][2][3] Tobramycin, a potent aminoglycoside antibiotic, is known to inhibit protein synthesis by binding to the bacterial 30S ribosomal subunit.[4][5][6] Understanding the molecular responses of bacteria to sub-inhibitory concentrations of this compound is crucial for optimizing antibiotic therapies and combating the rise of antibiotic resistance.

These application notes provide a summary of key findings and detailed protocols for studying the gene and protein expression changes in bacteria, particularly Pseudomonas aeruginosa, when treated with sub-inhibitory concentrations of this compound.

Key Cellular Responses to Sub-Inhibitory this compound

Studies have revealed a complex and dose-dependent bacterial response to sub-inhibitory this compound. At the molecular level, this antibiotic can modulate transcription and translation, affecting a wide array of cellular processes.

1. Stress Response and Protein Quality Control: A predominant response to sub-inhibitory this compound is the upregulation of proteins involved in stress mitigation and protein quality control. This includes a significant increase in the expression of heat shock proteins and proteases.[7][8][9] For instance, the heat shock protein IbpA has been observed to be induced by as much as 90-fold.[7][8] This response is more pronounced at higher sub-inhibitory concentrations (e.g., 0.5 and 1 µg/ml).[7][8] The induction of these protective mechanisms helps bacteria to resist the detrimental effects of the antibiotic.[7][8]

2. Metabolic Adjustments: Lower sub-inhibitory concentrations of this compound (e.g., 0.1 and 0.5 µg/ml) have been shown to induce the expression of various metabolic enzymes.[7][8] Conversely, genes involved in energy metabolism and carbon compound catabolism are often downregulated.[10] This suggests a metabolic rewiring to adapt to the antibiotic-induced stress.

3. Virulence and Motility: Sub-inhibitory this compound has been observed to downregulate genes associated with bacterial motility and attachment.[10] Furthermore, it can interfere with quorum sensing systems, such as the RhlI/R system in P. aeruginosa, by reducing the production of signaling molecules like C4-HSL.[2][3] This can, in turn, affect the expression of virulence factors and biofilm formation.

4. Ribosome Rescue and Toxin-Antitoxin Systems: To counteract the effects of this compound on translation, bacteria may enhance the expression of genes involved in rescuing stalled ribosomes and tRNA methylation.[10] Additionally, an upregulation of type II toxin-antitoxin systems has been reported, which can contribute to a state of dormancy and antibiotic tolerance.[10]

Data Presentation: Quantitative Proteomic and Transcriptomic Changes

The following tables summarize the quantitative changes in protein and gene expression observed in Pseudomonas aeruginosa following treatment with sub-inhibitory concentrations of this compound.

Table 1: Differentially Expressed Proteins in P. aeruginosa Treated with Sub-Inhibitory this compound

ProteinFunctionThis compound Concentration (µg/ml)Exposure TimeFold ChangeReference
IbpAHeat Shock Protein0.560 min~84[9]
IbpAHeat Shock Protein1.060 min~95[9]
ClpBChaperone/Protease0.5, 1.060 minIncreased[7][8]
DnaKChaperone0.5, 1.060 minIncreased[9]
GrpEChaperone0.5, 1.060 minIncreased[9]
HtpGHeat Shock Protein0.5, 1.060 minIncreased[9]
Metabolic EnzymesVarious0.1, 0.560 minIncreased[7][8]
AprAVirulence FactorNot SpecifiedNot SpecifiedDecreased[11]
MexAEfflux PumpNot SpecifiedNot SpecifiedConserved[11]
MexBEfflux PumpNot SpecifiedNot SpecifiedConserved[11]

Table 2: Differentially Regulated Gene Functional Classes in P. aeruginosa Treated with Sub-Inhibitory this compound

Functional ClassRegulationLevel of RegulationReference
Transcriptional RegulatorsUp-regulatedTranscription & Translation[10]
RNA Processing and TranslationUp-regulatedTranscription & Translation[10]
Energy MetabolismDown-regulatedTranscription[10]
Carbon Compound CatabolismDown-regulatedTranscription[10]
Cell Wall/LPS/Capsule SynthesisDown-regulatedTranscription[10]
Motility and AttachmentDown-regulatedTranscription[10]
Amino Acid Biosynthesis and MetabolismDown-regulatedTranslation[10]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of this compound for a given bacterial strain using the broth microdilution method.

  • Prepare Bacterial Inoculum:

    • Aseptically pick a single, well-isolated colony from an overnight culture plate.

    • Inoculate into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 37°C with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound.

    • Perform serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).

  • Inoculation and Incubation:

    • Add an equal volume of the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions.

    • Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Bacterial Culture and Treatment with Sub-Inhibitory this compound

This protocol describes the culturing and treatment of bacteria with sub-inhibitory concentrations of this compound for gene expression analysis.

  • Bacterial Culture:

    • Inoculate the bacterial strain of interest into a suitable liquid medium (e.g., Luria-Bertani broth or synthetic cystic fibrosis medium).[10]

    • Grow the culture overnight at 37°C with shaking.

  • Sub-culture and Growth:

    • Dilute the overnight culture into fresh medium to an optical density at 600 nm (OD₆₀₀) of approximately 0.05.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase (OD₆₀₀ ≈ 0.4-0.6).

  • This compound Treatment:

    • Add this compound to the bacterial cultures to final sub-inhibitory concentrations (e.g., 0.1, 0.5, and 1.0 µg/ml).[7][9]

    • Continue to incubate the cultures under the same conditions for the desired exposure time (e.g., 15, 60, 120, and 360 minutes).[7][9]

  • Harvesting Cells:

    • After the desired treatment time, harvest the bacterial cells by centrifugation at a speed sufficient to pellet the cells (e.g., 10,000 x g for 10 minutes) at 4°C.

    • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual medium and antibiotic.

    • The cell pellets can then be used for RNA or protein extraction.

Protocol 3: RNA Extraction and Transcriptomic Analysis (RNA-Seq)

This protocol provides a general workflow for RNA extraction and subsequent RNA-sequencing analysis.

  • RNA Extraction:

    • Resuspend the bacterial cell pellet in a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) and a reducing agent (e.g., β-mercaptoethanol).

    • Disrupt the cells using mechanical methods (e.g., bead beating) or enzymatic digestion (e.g., lysozyme).

    • Extract total RNA using a phenol-chloroform extraction followed by isopropanol precipitation, or use a commercially available RNA extraction kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quality Control:

    • Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop).

    • Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

  • Library Preparation and Sequencing:

    • Deplete ribosomal RNA (rRNA) from the total RNA sample.

    • Fragment the rRNA-depleted RNA.

    • Synthesize first- and second-strand cDNA.

    • Perform end-repair, A-tailing, and adapter ligation.

    • Amplify the library by PCR.

    • Sequence the prepared libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to the reference bacterial genome.

    • Quantify gene expression levels.

    • Identify differentially expressed genes between the this compound-treated and control samples.

    • Perform functional enrichment analysis of the differentially expressed genes.

Protocol 4: Protein Extraction and Proteomic Analysis (LC-MS/MS)

This protocol outlines a general workflow for protein extraction and analysis by liquid chromatography-tandem mass spectrometry.

  • Protein Extraction:

    • Resuspend the bacterial cell pellet in a lysis buffer containing detergents and protease inhibitors.

    • Lyse the cells by sonication or French press.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Protein Digestion:

    • Denature the proteins using a denaturing agent (e.g., urea).

    • Reduce the disulfide bonds with a reducing agent (e.g., dithiothreitol).

    • Alkylate the cysteine residues with an alkylating agent (e.g., iodoacetamide).

    • Digest the proteins into peptides using a protease (e.g., trypsin).

  • LC-MS/MS Analysis:

    • Separate the peptides by reverse-phase liquid chromatography.

    • Analyze the eluted peptides by tandem mass spectrometry.

  • Data Analysis:

    • Search the MS/MS spectra against a protein database of the target bacterium to identify peptides and proteins.

    • Quantify the relative abundance of proteins across different samples.

    • Identify differentially expressed proteins between the this compound-treated and control samples.

    • Perform functional analysis of the differentially expressed proteins.

Visualizations: Signaling Pathways and Experimental Workflows

experimental_workflow cluster_culture Bacterial Culture & Treatment cluster_extraction Sample Preparation cluster_analysis Downstream Analysis culture Bacterial Culture (Mid-log phase) treatment Treatment with Sub-inhibitory this compound culture->treatment control Control (No this compound) culture->control harvest Harvest Cells treatment->harvest control->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction rna_seq RNA-Seq rna_extraction->rna_seq lcms LC-MS/MS protein_extraction->lcms bioinformatics Bioinformatic Analysis rna_seq->bioinformatics lcms->bioinformatics

Caption: Experimental workflow for gene expression studies.

tobramycin_response cluster_cellular_effects Cellular Effects cluster_gene_expression Gene Expression Changes cluster_phenotype Phenotypic Outcomes This compound Sub-inhibitory This compound ribosome 30S Ribosome Binding This compound->ribosome metabolism ↑/↓ Metabolic Enzymes This compound->metabolism motility ↓ Motility & Attachment Genes This compound->motility quorum_sensing ↓ Quorum Sensing (RhlI/R system) This compound->quorum_sensing translation Inhibition of Translation ribosome->translation stress ↑ Heat Shock Proteins (IbpA, DnaK, etc.) translation->stress proteases ↑ Proteases (ClpB, etc.) translation->proteases ribosome_rescue ↑ Ribosome Rescue & TA Systems translation->ribosome_rescue resistance Increased Tolerance stress->resistance proteases->resistance virulence Altered Virulence motility->virulence quorum_sensing->virulence biofilm Modulated Biofilm Formation quorum_sensing->biofilm ribosome_rescue->resistance

Caption: Bacterial response to sub-inhibitory this compound.

References

Application Notes and Protocols: Tobramycin in the Treatment of Bone and Joint Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tobramycin in treating bone and joint infections. This document details the mechanism of action, pharmacokinetic properties, and clinical applications of this compound, with a focus on local delivery systems. Detailed experimental protocols are provided for key assays relevant to the study of this compound's efficacy in this context.

Introduction to this compound

This compound is a potent, broad-spectrum aminoglycoside antibiotic derived from Streptomyces tenebrarius. It is particularly effective against aerobic Gram-negative bacteria, including Pseudomonas aeruginosa, a common pathogen in bone and joint infections.[1] this compound is also active against some Gram-positive bacteria, such as Staphylococcus aureus.[2] Its use in orthopedics is well-established, both for the treatment of existing infections like osteomyelitis and for prophylaxis against prosthetic joint infections (PJIs).[2][3][4]

The primary mechanism of action of this compound involves the inhibition of bacterial protein synthesis.[5][6] The drug binds to the 30S ribosomal subunit, causing misreading of the mRNA and leading to the production of nonfunctional proteins, which ultimately results in bacterial cell death.[5][7] this compound exhibits concentration-dependent bactericidal activity and a post-antibiotic effect, meaning its killing action continues even after the drug concentration falls below the minimum inhibitory concentration (MIC).[7]

Signaling Pathway of this compound's Antibacterial Action

The following diagram illustrates the mechanism of action of this compound in a bacterial cell.

Tobramycin_Mechanism cluster_outside Bacterial Exterior cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Porin Porin This compound->Porin Enters via ActiveTransport Active Transport Porin->ActiveTransport Crosses membrane via Ribosome 30S Ribosomal Subunit ActiveTransport->Ribosome Binds to FaultyProteins Faulty Proteins Ribosome->FaultyProteins Causes misreading, leading to mRNA mRNA mRNA->Ribosome Translation CellDeath Bacterial Cell Death FaultyProteins->CellDeath Leads to

This compound's mechanism of action.

Quantitative Data Summary

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values of this compound against common pathogens in bone and joint infections.

Bacterial SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Pseudomonas aeruginosa<0.25 - >51218
Staphylococcus aureusData varies by strain--
Klebsiella pneumoniae~2.3--

Data sourced from multiple studies. MIC values can vary significantly between strains.[8]

This compound Elution from Local Delivery Systems

Local delivery systems are crucial for achieving high antibiotic concentrations at the infection site while minimizing systemic toxicity.

Delivery SystemThis compound ConcentrationDuration
Bone Cement (PMMA)
Low-dose (prophylaxis)6.8 - 31.8 µg/mL (intraarticular)Up to 48 hours
High-dose (treatment)Can be significantly higherExtended periods
Bone Allograft 490 - 9,800 mg/L-
Calcium Sulfate Beads High local concentrationsSustained release

Concentrations are highly dependent on the formulation and local environment.[4][9][10][11]

Experimental Protocols

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of this compound.

MIC_Protocol cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of this compound in Mueller-Hinton broth. D Add this compound dilutions to the corresponding wells. A->D B Prepare standardized bacterial inoculum (0.5 McFarland). C Inoculate each well of a 96-well plate with the bacterial suspension. B->C C->D E Incubate at 37°C for 18-24 hours. D->E F Visually inspect for turbidity (bacterial growth). E->F G The MIC is the lowest concentration with no visible growth. F->G Bone_Cement_Prep A Combine PMMA powder and this compound powder. B Mix powders thoroughly for homogeneity. A->B C Add liquid monomer to the powder mixture. B->C D Mix until a doughy consistency is achieved. C->D E Shape the cement as required (e.g., beads, spacer). D->E F Allow the cement to fully polymerize and harden. E->F

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tobramycin Dosage & Minimizing Nephrotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing tobramycin in animal models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental design, minimize nephrotoxicity, and ensure the validity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the most effective dosing strategy to minimize this compound-induced nephrotoxicity in animal models?

A1: The consensus from numerous preclinical studies is that a once-daily dosing (ODD) regimen is significantly less nephrotoxic than multiple-daily dosing (MDD) regimens, even when the total daily dose is equivalent.[1][2][3][4] ODD regimens are associated with lower accumulation of this compound in the renal cortex, leading to reduced tubular damage.[3]

Q2: What are the key biomarkers to monitor for this compound-induced nephrotoxicity?

A2: Beyond traditional markers like serum creatinine (sCr) and blood urea nitrogen (BUN), several more sensitive and earlier-detecting urinary biomarkers are recommended. These include:

  • Kidney Injury Molecule-1 (KIM-1): A marker of proximal tubule injury.

  • N-acetyl-β-D-glucosaminidase (NAG): A lysosomal enzyme released from damaged proximal tubule cells.[2][5]

  • Alanine aminopeptidase (AAP): A brush border enzyme of the proximal tubule.[2][5]

  • Clusterin: Upregulated in response to renal tubular injury.

  • Neutrophil Gelatinase-Associated Lipocalin (NGAL): An early marker of acute kidney injury.

Monitoring these biomarkers can provide an earlier indication of renal damage than changes in sCr or BUN.

Q3: What is the underlying mechanism of this compound-induced nephrotoxicity?

A3: this compound, like other aminoglycosides, is actively taken up by the proximal tubular cells of the kidney. Inside the cells, it accumulates in lysosomes, leading to lysosomal dysfunction and rupture.[6] This triggers a cascade of events including oxidative stress, mitochondrial damage, and the activation of inflammatory signaling pathways such as p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB), ultimately leading to apoptosis and necrosis of the tubular cells.[7]

Q4: Are there any known protective agents that can be co-administered with this compound to reduce nephrotoxicity?

A4: Research has shown that co-administration of antioxidants can ameliorate this compound-induced nephrotoxicity. These agents work by counteracting the oxidative stress that is a key component of the damage mechanism. For example, some studies have shown a protective effect with the co-administration of ceftriaxone, which may reduce the renal accumulation of this compound and inhibit enzymatic activity that contributes to toxicity.

Troubleshooting Guides

Problem: I am observing significant nephrotoxicity in my animal model despite using a standard this compound dose.

Possible Cause Troubleshooting Step
Dosing Regimen: Multiple-daily dosing (MDD) is known to be more nephrotoxic.
Solution: Switch to a once-daily dosing (ODD) regimen with the same total daily dose.[1][3][4]
Animal Strain/Sex: Different rat strains and sexes can have varying susceptibilities to nephrotoxicity.
Solution: Review the literature for data on the specific strain and sex you are using. Consider a pilot study to determine the optimal dose for your specific model.
Hydration Status: Dehydration can exacerbate this compound-induced kidney injury.
Solution: Ensure animals have ad libitum access to water and monitor for signs of dehydration.
Concomitant Medications: Co-administration of other nephrotoxic drugs (e.g., vancomycin, certain diuretics) can potentiate this compound's toxicity.[8]
Solution: Review all administered compounds for potential drug-drug interactions that could enhance nephrotoxicity.

Problem: My serum creatinine and BUN levels are not showing significant changes, but I suspect early-stage kidney injury.

Possible Cause Troubleshooting Step
Insensitive Biomarkers: Serum creatinine and BUN are not sensitive markers of early renal injury.[9]
Solution: Measure more sensitive urinary biomarkers such as KIM-1, NAG, AAP, or NGAL.[2][5][10] These markers can detect tubular damage before functional changes are evident in sCr and BUN.
Timing of Measurement: Changes in sCr and BUN may only become apparent after significant renal damage has occurred.
Solution: Collect urine samples at earlier time points during your study to assess for changes in early-detection biomarkers.

Quantitative Data Summary

Table 1: Comparison of Nephrotoxicity Markers Between Once-Daily Dosing (ODD) and Multiple-Daily Dosing (MDD) of this compound in Critically Ill Patients.

MarkerODD RegimenMDD Regimenp-valueReference
Creatinine Clearance (mL/min) 70 ± 18.664.8 ± 17.50.047[2]
Alanine Aminopeptidase (AAP) (units/24 hrs) 5.2 ± 2.18.7 ± 2.9< 0.01[2]
N-acetyl-β-d-glucosaminidase (NAG) (units/24 hrs) 6.8 ± 3.114.7 ± 4.9< 0.01[2]
Incidence of Nephrotoxicity 5 of 25 patients (20%)12 of 29 patients (41%)0.142[2]

Table 2: Effect of this compound Dosage Regimen on Renal Injury in a Rat Model.

Dosage Regimen (Total Daily Dose: 60 mg/kg)Relative Degree of Kidney InjuryReference
10 mg/kg every 4 hours Most Severe[3]
20 mg/kg every 8 hours Intermediate[3]
30 mg/kg every 12 hours Milder[3]
60 mg/kg every 24 hours (ODD) Least Severe[3]

Experimental Protocols

Protocol 1: Induction of this compound Nephrotoxicity in a Rat Model

This protocol provides a general framework for inducing nephrotoxicity in rats to study the effects of different this compound dosing regimens.

  • Animal Model:

    • Species: Wistar or Sprague-Dawley rats.

    • Sex: Female rats are often used.[11]

    • Weight: 200-250 g.

    • Acclimatization: Acclimatize animals for at least one week before the experiment with free access to standard chow and water.

  • Experimental Groups:

    • Control Group: Administer sterile saline intraperitoneally (i.p.) or subcutaneously (s.c.) once daily.

    • MDD Group: Administer this compound at a total daily dose of 40-60 mg/kg, divided into multiple doses (e.g., 20 mg/kg every 12 hours or 10 mg/kg every 6 hours) via i.p. or s.c. injection.[3]

    • ODD Group: Administer this compound as a single daily dose of 40-60 mg/kg via i.p. or s.c. injection.

  • Treatment Duration:

    • Administer treatments for a period of 7 to 14 days.

  • Sample Collection:

    • Urine: Collect 24-hour urine samples using metabolic cages at baseline and on specified days throughout the study (e.g., days 3, 7, 10, and 14).

    • Blood: Collect blood samples via tail vein or cardiac puncture at the end of the study for serum analysis.

    • Kidney Tissue: At the end of the study, euthanize the animals and perfuse the kidneys with cold saline. One kidney can be fixed in 10% neutral buffered formalin for histopathological analysis, and the other can be snap-frozen in liquid nitrogen for biochemical and molecular analyses.

Protocol 2: Measurement of Kidney Injury Biomarkers

  • Serum Creatinine and BUN:

    • Use commercially available colorimetric assay kits according to the manufacturer's instructions.

  • Urinary Biomarkers (KIM-1, NAG, NGAL):

    • Use commercially available ELISA kits specific for rat urinary biomarkers.

    • Centrifuge urine samples to remove debris before performing the assays.

    • Normalize biomarker concentrations to urinary creatinine levels to account for variations in urine output.

  • Histopathology:

    • Embed formalin-fixed kidney tissues in paraffin and section them at 4-5 µm.

    • Stain sections with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess tubular necrosis, cast formation, and other morphological changes.

    • Score the degree of renal damage semi-quantitatively by a blinded pathologist.

Visualizations

Tobramycin_Nephrotoxicity_Pathway cluster_cell Proximal Tubule Cell Tobramycin_ext This compound (extracellular) Tobramycin_int This compound (intracellular) Tobramycin_ext->Tobramycin_int Uptake Lysosome Lysosome Tobramycin_int->Lysosome Sequestration ROS Reactive Oxygen Species (ROS) Lysosome->ROS Lysosomal Destabilization Mitochondria Mitochondrial Damage ROS->Mitochondria p38_MAPK p38 MAPK Activation ROS->p38_MAPK Apoptosis Apoptosis & Necrosis Mitochondria->Apoptosis NFkB NF-κB Activation p38_MAPK->NFkB Inflammation Inflammation NFkB->Inflammation Inflammation->Apoptosis

Caption: Signaling pathway of this compound-induced nephrotoxicity.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Collection cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Wistar Rats) Grouping Divide into Groups (Control, ODD, MDD) Animal_Model->Grouping Dosing Administer this compound/Saline (7-14 days) Grouping->Dosing Urine_Collection 24h Urine Collection (Metabolic Cages) Dosing->Urine_Collection Blood_Collection Blood Sampling (End of Study) Dosing->Blood_Collection Biomarker_Analysis Biomarker Measurement (sCr, BUN, KIM-1, NAG) Urine_Collection->Biomarker_Analysis Tissue_Harvesting Kidney Tissue Harvesting Blood_Collection->Tissue_Harvesting Blood_Collection->Biomarker_Analysis Histopathology Histopathological Evaluation Tissue_Harvesting->Histopathology Data_Interpretation Data Interpretation & Comparison Biomarker_Analysis->Data_Interpretation Histopathology->Data_Interpretation

Caption: General experimental workflow for assessing this compound nephrotoxicity.

References

Technical Support Center: Overcoming Tobramycin Resistance in Klebsiella pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and understanding the complexities of tobramycin resistance in clinical isolates of Klebsiella pneumoniae.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular mechanisms driving this compound resistance in Klebsiella pneumoniae?

A1: this compound resistance in K. pneumoniae is multifactorial. The most common mechanisms include:

  • Enzymatic Modification: The bacteria produce aminoglycoside-modifying enzymes (AMEs) that alter the antibiotic's structure, preventing it from binding to its ribosomal target. A key mechanism is the enzymatic acetylation of this compound by enzymes like kanamycin acetyltransferase (KAT).[1][2][3]

  • Reduced Permeability: Mutations in the genes encoding for outer membrane porins (e.g., OmpK35 and OmpK36) can decrease the influx of this compound into the bacterial cell, effectively lowering its intracellular concentration.[3][4]

  • Efflux Pumps: Overexpression of multidrug efflux pumps can actively transport this compound out of the cell before it can reach its target.[3][4]

  • Target Site Modification: Although less common for aminoglycosides, methylation of the 16S rRNA can prevent this compound from binding to the ribosome.

  • Biofilm Formation: Bacteria within a biofilm are encased in a protective matrix, which can physically limit antibiotic penetration and create a physiologically resistant state.[3][5] Strains within biofilms can be 10 to 1000 times more resistant than their planktonic counterparts.[5]

cluster_0 Bacterial Cell Tob_in This compound (extracellular) Porin Outer Membrane Porin (e.g., OmpK36) Tob_in->Porin Enters via Tob_intra This compound (intracellular) Porin->Tob_intra Efflux Efflux Pump AME Aminoglycoside- Modifying Enzyme (AME) Tob_mod Modified this compound (Inactive) AME->Tob_mod Ribosome 30S Ribosomal Subunit (Target) Protein_synth Protein Synthesis Ribosome->Protein_synth Enables Inhibition Inhibition Ribosome->Inhibition Tob_intra->Efflux Pumped out Tob_intra->AME Modified by Tob_intra->Ribosome Binds to X1 Reduced Permeability (Porin Loss) X1->Porin X2 Active Efflux X2->Efflux X3 Enzymatic Modification X3->AME

Caption: Key mechanisms of this compound resistance in K. pneumoniae.

Q2: What are the most promising strategies to overcome this compound resistance?

A2: Current research focuses on several key strategies:

  • Combination Therapy: Combining this compound with another antibiotic can create a synergistic effect, where the combined activity is greater than the sum of their individual activities.[6][7] This is often evaluated using a checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index.[8] Combinations of polymyxin B with carbapenems or tigecycline have shown bactericidal activity against resistant strains.[6]

  • Novel Therapeutics: The development of new agents is critical. Promising areas include antimicrobial peptides, bacteriophage therapy, and nanotechnology-based drug delivery systems that can enhance antibiotic efficacy or bypass resistance mechanisms.[5][9]

  • Drug Repurposing: Using existing drugs approved for other indications in combination with this compound can be a faster route to clinical application.[10]

Q3: What is the Fractional Inhibitory Concentration (FIC) Index and how is it interpreted?

A3: The FIC Index is a quantitative measure of the synergistic, additive, indifferent, or antagonistic effect of two antibiotics when used in combination.[8] It is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination, as determined by a checkerboard assay. The formula is:

FIC Index = FIC A + FIC B

Where:

  • FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The interpretation of the FIC Index value is summarized in the data table below.

Quantitative Data Summary

Table 1: Example this compound MICs for Susceptible vs. Resistant K. pneumoniae

Strain TypeTypical this compound MIC Range (µg/mL)Interpretation
Susceptible< 5The organism's growth is inhibited by clinically achievable concentrations of this compound.[11]
Resistant≥ 20The organism is not inhibited by typical therapeutic doses, often due to specific resistance mechanisms.[1][2]

Table 2: Interpretation of Fractional Inhibitory Concentration (FIC) Index Values

FIC Index ValueInteractionInterpretation
≤ 0.5SynergyThe combined effect is significantly greater than the sum of individual effects.[8][12]
> 0.5 to ≤ 1.0AdditiveThe combined effect is equal to the sum of individual effects.[12]
> 1.0 to < 4.0IndifferenceThe combined effect is similar to the most active single agent.[8][12]
≥ 4.0AntagonismThe combined effect is less than the effect of the more active agent alone.[8]

Troubleshooting Guides

Q: My Minimum Inhibitory Concentration (MIC) results for this compound are inconsistent across experiments. What are the possible causes?

A: Inconsistent MIC values are a common issue. Here are several factors to investigate:

  • Inoculum Density: The final inoculum concentration is critical. Ensure you are starting with a standardized bacterial suspension, typically adjusted to a 0.5 McFarland standard, and then diluting it appropriately to achieve the target CFU/mL in the wells.[13] Both high and low densities can alter the apparent MIC.

  • Media Composition: The concentration of divalent cations, particularly magnesium (Mg²⁺), in the Mueller-Hinton broth can significantly affect the activity of aminoglycosides like this compound.[11] Use cation-adjusted Mueller-Hinton Broth (CAMHB) for consistency.

  • Incubation Conditions: Verify that incubation temperature (35-37°C) and duration (16-20 hours) are consistent.[14] Extended incubation can lead to drug degradation or the emergence of resistant subpopulations.

  • Pipetting Errors: When performing serial dilutions, small inaccuracies can be magnified. Ensure pipettes are calibrated and use fresh tips for each dilution step.

  • Reading the Endpoint: Growth can sometimes be faint. Use a consistent light source and background to read the plates. The MIC is the lowest concentration with no visible growth.[13]

start Inconsistent MIC Results q1 Is Inoculum Standardized? (0.5 McFarland) start->q1 a1_no No q1->a1_no q2 Is Cation-Adjusted Media Used? q1->q2 Yes a1_yes Yes fix1 Adjust culture to 0.5 McFarland standard before dilution. a1_no->fix1 a2_no No q2->a2_no q3 Are Incubation Conditions Consistent? q2->q3 Yes a2_yes Yes fix2 Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). a2_no->fix2 a3_no No q3->a3_no q4 Are Pipettes Calibrated & Technique Correct? q3->q4 Yes a3_yes Yes fix3 Ensure consistent temp (37°C) and time (16-20h). a3_no->fix3 a4_no No q4->a4_no end Review endpoint reading method and data interpretation. q4->end Yes a4_yes Yes fix4 Calibrate pipettes. Use proper technique for serial dilutions. a4_no->fix4

Caption: Troubleshooting logic for inconsistent MIC results.

Q: I am not observing the expected synergy in my checkerboard assay. What should I check?

A: A lack of synergy can be due to biological or technical reasons:

  • True Lack of Synergy: The combination of agents may genuinely have an additive or indifferent interaction against your specific K. pneumoniae isolate.

  • Incorrect Concentration Range: The tested concentrations for one or both drugs might be too high or too low. The range should span from well above to well below the individual MICs.

  • Drug Stability: Ensure the compounds are stable in the media and under the incubation conditions used. Some compounds may degrade over 18 hours.

  • FIC Calculation Errors: Double-check the identification of the MICs for each drug alone and in every combination. A small error in identifying the first well with no growth can significantly alter the FIC index.

  • Timing of Drug Addition: Standard protocols add both agents simultaneously. Some interactions, however, are sequence-dependent.[12] Consider if pre-exposure to one agent might be necessary to potentiate the other.

Q: My in vivo mouse model of infection is not showing therapeutic efficacy with a drug combination that was synergistic in vitro. What are common pitfalls?

A: Translating in vitro success to in vivo models is challenging. Consider these factors:

  • Pharmacokinetics/Pharmacodynamics (PK/PD): The drug may not be reaching the site of infection (e.g., lungs in a pneumonia model) at a high enough concentration or for a sufficient duration.[15] Check the bioavailability, half-life, and tissue distribution of your compounds.

  • Inoculum Virulence and Load: The bacterial challenge dose might be too high, overwhelming the host's immune system and the therapeutic effect of the drugs.[16] Perform a dose-ranging study to find an appropriate inoculum (CFU/mouse).

  • Host Immune Status: The immune status of the mouse strain can significantly impact outcomes.[16] Infections in neutropenic mice are often more severe and may require more aggressive treatment than in immunocompetent mice.

  • Timing of Treatment: The timing of the first dose post-infection is critical. Delaying treatment can allow the infection to become too established to be controlled.[17]

  • Model Appropriateness: Ensure the chosen animal model (e.g., pneumonia, bacteremia, sepsis) is relevant to the clinical indication you are studying.[18][19]

Experimental Protocols

Protocol 1: Determination of MIC by Broth Microdilution

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial isolate.[13][20]

Materials:

  • 96-well sterile microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (prepare according to CLSI guidelines)

  • K. pneumoniae isolate, grown overnight on an agar plate

  • Sterile saline or PBS

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Prepare Antibiotic Dilutions: In a separate plate or in tubes, perform a two-fold serial dilution of the this compound stock solution in CAMHB to create a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Plate Setup: Add 50 µL of each antibiotic dilution to the corresponding wells of the final 96-well test plate. Also include a "growth control" well (50 µL of CAMHB without antibiotic) and a "sterility control" well (100 µL of uninoculated CAMHB).

  • Prepare Bacterial Inoculum:

    • Select several colonies from the overnight culture and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Inoculation: Add 50 µL of the final bacterial inoculum to each well (except the sterility control). This brings the final volume in each well to 100 µL and the final bacterial concentration to 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). The growth control well should be turbid, and the sterility control well should be clear.

Protocol 2: Checkerboard Assay for Synergy Testing

This assay evaluates the interaction between two antimicrobial agents.[8][21][22]

Procedure:

  • Plate Setup: Use a 96-well plate. Drug A (e.g., this compound) will be serially diluted horizontally, and Drug B (a novel compound) will be serially diluted vertically.

  • Prepare Dilutions:

    • Along the x-axis (e.g., columns 1-10), add 50 µL of CAMHB to each well. Then, add 50 µL of a 4x concentrated stock of Drug A to column 1 and perform a two-fold serial dilution across to column 10, discarding the final 50 µL from column 10. Column 11 will have no Drug A (growth control for Drug B).

    • Now, prepare 2x concentrated dilutions of Drug B in CAMHB corresponding to each row (e.g., rows A-G).

    • Add 50 µL of the appropriate 2x Drug B dilution to all wells in its corresponding row (columns 1-11). Row H will have no Drug B (growth control for Drug A).

  • Inoculation: Prepare the bacterial inoculum as described in the MIC protocol (to a final concentration of 5 x 10⁵ CFU/mL in the wells). Add 100 µL of this inoculum to all wells from A1 to H11.

  • Controls: Well H12 should be a growth control (no drugs), and G12 a sterility control (no bacteria).

  • Incubation and Reading: Incubate for 16-20 hours at 37°C. Read the MIC of each drug alone (from row H and column 11) and the MIC of each combination.

  • Calculation: For each well that shows growth inhibition, calculate the FIC Index as described in the FAQ section. The lowest FIC Index on the plate represents the nature of the interaction.

cluster_workflow Checkerboard Assay Workflow A 1. Prepare 2-fold serial dilutions of Drug A (horizontal) and Drug B (vertical) in a 96-well plate. B 2. Prepare bacterial inoculum (0.5 McFarland standard, then dilute). A->B C 3. Inoculate all wells containing drugs and growth controls with the bacterial suspension. B->C D 4. Incubate plate (16-20 hours at 37°C). C->D E 5. Read results: Identify the MIC of each drug alone and for each combination. D->E F 6. Calculate FIC Index for each inhibitory combination: FIC = (MIC_A_combo / MIC_A_alone) + (MIC_B_combo / MIC_B_alone) E->F G 7. Determine Synergy (Lowest FIC Index ≤ 0.5) F->G

Caption: Experimental workflow for a checkerboard synergy assay.

References

How to prevent Tobramycin degradation during sample preparation for HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Tobramycin during sample preparation for High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of this compound degradation during sample preparation?

This compound is susceptible to degradation through several pathways, primarily hydrolysis and oxidation.[1][2][3] Key factors that can induce degradation during sample preparation include:

  • Extreme pH: Both acidic and alkaline conditions can cause hydrolysis of the glycosidic bonds in the this compound molecule.[1][2]

  • Oxidation: At neutral pH, oxidation is the major degradation pathway.[1][2] This can be accelerated by the presence of oxidizing agents, metal ions, and exposure to air.

  • Elevated Temperature: Higher temperatures increase the rate of both hydrolysis and oxidation.[2][3]

  • Light Exposure: Exposure to UV light has been identified as a potential stress condition that can lead to degradation.[4][5]

  • Incompatible Excipients: Certain formulation components, such as high concentrations of borate buffers, sodium chloride, and polysorbate 80, have been shown to increase this compound degradation.[3]

Q2: What are the known degradation products of this compound?

Commonly identified degradation products of this compound include:

  • Nebramine[1][4][6]

  • Neamine[4][7]

  • Kanamycin B[6][7]

  • Kanosamine[2][7]

  • 2-deoxystreptamine[2][7]

The presence of these impurities can indicate the extent of degradation in a sample.

Q3: Is a derivatization step necessary for this compound analysis by HPLC?

This compound lacks a strong UV-absorbing chromophore, which makes its detection by UV-Vis detectors challenging.[8][9] Therefore, many traditional HPLC methods employ a pre-column derivatization step to attach a UV-active label to the molecule. A common derivatizing agent is 2,4-dinitrofluorobenzene (DNFB).[4]

However, direct UV detection is possible under specific conditions. By using a mobile phase with a high pH (e.g., pH 10), the hydroxyl groups of this compound can be deprotonated, allowing for detection at low UV wavelengths (e.g., 210 nm).[8][9] Another highly sensitive method that does not require derivatization is High-Performance Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection (HPAE-IPAD).[7][10][11]

Q4: Can this compound adsorb to sample vials?

Yes, this compound has been reported to adsorb to glass surfaces, particularly at low concentrations.[11] To prevent loss of analyte and ensure accurate quantification, it is highly recommended to use polypropylene vials for sample and standard preparations.[11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low this compound peak area or poor recovery 1. Degradation during sample preparation: Exposure to extreme pH, high temperature, or light. 2. Adsorption to glassware: Use of glass vials for dilute solutions. 3. Incomplete extraction from the matrix. 1. Control pH: Maintain a near-neutral pH (around 7.0) in your sample diluent. If using a high pH mobile phase for direct UV detection, minimize the time the sample is in this solution before injection. 2. Control Temperature: Prepare samples on ice or at refrigerated temperatures (2-8°C).[1] Avoid prolonged exposure to room temperature. 3. Protect from Light: Use amber vials or protect samples from direct light.[4][5] 4. Use appropriate vials: Use polypropylene vials instead of glass to prevent adsorption.[11] 5. Optimize extraction: Ensure your sample extraction procedure is validated for efficiency.
Appearance of extra peaks in the chromatogram 1. Sample degradation: The extra peaks are likely degradation products. 2. Contamination: Contamination from the sample matrix, solvent, or equipment.1. Confirm degradation: Compare the retention times of the extra peaks with known this compound degradation product standards (e.g., nebramine, neamine). 2. Implement preventative measures: Follow the recommendations for preventing degradation (pH, temperature, and light control). 3. Run a blank: Inject the sample diluent to check for solvent or system contamination.
Shifting retention times 1. Changes in mobile phase pH: Inconsistent preparation of the mobile phase. 2. Column degradation: Harsh pH conditions can damage the HPLC column. 3. Inconsistent temperature. 1. Ensure consistent mobile phase preparation: Prepare fresh mobile phase daily and carefully check the pH. 2. Use a suitable column: Select a column that is stable at the pH of your mobile phase. 3. Use a column thermostat: Maintain a constant column temperature to ensure reproducible chromatography.
Yellowing of the sample solution Oxidative degradation: The development of a yellow color is often an initial sign of this compound oxidation.[3]1. Use antioxidants: Consider adding an antioxidant like sodium sulfite to your sample diluent, especially if the sample will not be analyzed immediately.[3] 2. De-gas solvents: Use degassed solvents for sample preparation and mobile phase to minimize dissolved oxygen. 3. Minimize headspace: Fill sample vials as much as possible to reduce the amount of air in the headspace.

Experimental Protocols

Protocol 1: Sample Preparation for HPLC with Pre-column Derivatization

This protocol is based on methods requiring derivatization for UV detection.[4]

  • Sample Dilution:

    • Accurately weigh and transfer a portion of the sample containing this compound into a polypropylene volumetric flask.

    • Dissolve and dilute to volume with purified water or a neutral buffer (e.g., phosphate-buffered saline, pH 7.2). Prepare samples at a concentration suitable for the validated range of the assay.

  • Derivatization Step (Example with DNFB):

    • In a polypropylene vial, mix an aliquot of the diluted sample with the derivatizing agent solution (e.g., 2,4-dinitrofluorobenzene in a suitable solvent) and a buffer to maintain the optimal pH for the reaction.

    • The reaction is typically carried out at an elevated temperature for a specific time (e.g., 70°C for 20 minutes).[4] This step should be optimized for your specific method.

  • Quenching and Dilution:

    • After the incubation period, cool the reaction mixture and quench the reaction by adding a suitable reagent (e.g., an acidic solution like 0.8 mM sulfuric acid).[4]

    • Dilute the derivatized sample to the final concentration with the mobile phase.

  • Filtration:

    • Filter the final solution through a 0.45 µm syringe filter (e.g., PVDF or PTFE) into an HPLC vial.

  • Analysis:

    • Inject the sample into the HPLC system for analysis.

Protocol 2: Sample Preparation for HPLC with Direct UV Detection

This protocol is adapted for methods utilizing direct UV detection at high pH.[8][9]

  • Sample Dilution:

    • Accurately weigh and transfer a portion of the sample into a polypropylene volumetric flask.

    • Dissolve and dilute to volume with purified water.

  • Final Dilution:

    • Perform the final dilution of the sample in the mobile phase (e.g., 0.05 M diammonium hydrogen phosphate, pH adjusted to 10.0 with tetramethyl ammonium hydroxide) just prior to injection to minimize exposure to the high pH.[8]

  • Filtration:

    • Filter the final solution through a 0.45 µm syringe filter compatible with alkaline solutions into an HPLC vial.

  • Analysis:

    • Immediately inject the sample into the HPLC system.

Quantitative Data Summary

Table 1: Summary of Forced Degradation Studies on this compound

Stress ConditionReagent/DetailsTypical Degradation ObservedReference(s)
Acid Hydrolysis 2N HCl, 60°C for 30 minSignificant degradation[5]
Base Hydrolysis 2N NaOH, 60°C for 30 minSignificant degradation[5]
Oxidation 20% H₂O₂, 60°C for 30 minSignificant degradation[5]
Thermal Degradation 60°CDegradation observed[5]
UV Light 200 Watt hours/m²Degradation observed[5]

Visualizations

Tobramycin_Degradation_Pathway cluster_degradation Degradation Pathways cluster_products Degradation Products This compound This compound Hydrolysis Hydrolysis (Acidic/Basic pH) This compound->Hydrolysis Oxidation Oxidation (Neutral pH) This compound->Oxidation Photodegradation Photodegradation (UV Light) This compound->Photodegradation Nebramine Nebramine Hydrolysis->Nebramine Neamine Neamine Hydrolysis->Neamine Kanamycin_B Kanamycin B Oxidation->Kanamycin_B Other_products Other Products Oxidation->Other_products Photodegradation->Other_products

Caption: Major degradation pathways of this compound.

HPLC_Sample_Prep_Workflow cluster_precautions Critical Precautions start Start: Sample Weighing dissolution Dissolution & Dilution (Use Polypropylene Vials & Neutral pH Diluent) start->dissolution derivatization_check Derivatization Required? dissolution->derivatization_check derivatization Pre-column Derivatization (e.g., with DNFB) derivatization_check->derivatization Yes direct_uv_prep Final Dilution in High pH Mobile Phase derivatization_check->direct_uv_prep No (Direct UV) filtration Filtration (0.45 µm) derivatization->filtration direct_uv_prep->filtration hplc_analysis HPLC Analysis filtration->hplc_analysis end End: Data Acquisition hplc_analysis->end precautions Throughout the process: - Control Temperature (2-8°C) - Protect from Light - Minimize time before analysis

Caption: Recommended workflow for this compound HPLC sample preparation.

References

Factors affecting Tobramycin bioactivity in different culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tobramycin. Here you will find information on factors that can influence its bioactivity in different culture media, along with detailed experimental protocols and data to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Why do I observe different Minimum Inhibitory Concentration (MIC) values for this compound against the same bacterial strain when using different culture media?

A1: The bioactivity of this compound, an aminoglycoside antibiotic, is highly dependent on the composition of the culture medium. Several factors can lead to variable MIC values:

  • Cation Concentration: Divalent cations, particularly calcium (Ca²⁺) and magnesium (Mg²⁺), are known to interfere with this compound's activity.[1][2] These cations can antagonize the binding of the positively charged this compound molecule to the negatively charged bacterial membrane, thus reducing its uptake and efficacy.[3] Different media formulations have varying concentrations of these ions, leading to different MIC results.

  • pH of the Medium: this compound is more active at a neutral or slightly alkaline pH.[2] An acidic environment can reduce its effectiveness.[4][5] The pH of the culture medium can influence the ionization state of both the antibiotic and the bacterial cell surface, affecting their interaction.

  • Presence of Anionic Polymers: Substances like DNA and F-actin, which can be present in high concentrations in certain infection models or complex media, can bind to the cationic this compound and reduce its bioavailability.[6][7][8]

  • Agar Components: The source and composition of agar used in solid media can also impact this compound's diffusion and activity, contributing to variability in zone diameters during disk diffusion testing.[1]

Q2: My this compound solution appears to have lost potency over time. How should I store it and are there any known inactivating factors?

A2: this compound is generally stable, but its potency can be affected by storage conditions and interactions with other substances.

  • Storage: For long-term storage, it is recommended to store this compound solutions frozen. For shorter periods, refrigeration at 2-8°C is typically adequate. Avoid repeated freeze-thaw cycles.

  • Inactivation by Other Antibiotics: Co-incubation with certain beta-lactam antibiotics, such as carbenicillin, can lead to the inactivation of this compound, especially at higher concentrations and over extended periods.[9] This is a crucial consideration for in vitro synergy studies.

  • pH-Dependent Degradation: this compound is most stable at a neutral pH. It can undergo hydrolysis in both acidic and basic solutions, although the degradation is slow.[10]

Q3: I am performing a disk diffusion assay and the zone of inhibition for this compound is smaller than expected. What could be the cause?

A3: Several factors can lead to smaller than expected zones of inhibition in a disk diffusion assay:

  • High Divalent Cation Concentration in Agar: As mentioned, elevated levels of Ca²⁺ and Mg²⁺ in the Mueller-Hinton Agar (MHA) can significantly reduce the activity of this compound, resulting in smaller inhibition zones.[2] It is crucial to use MHA with cation concentrations within the range recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Size: A heavier bacterial inoculum can overwhelm the antibiotic, leading to reduced zone sizes. It is important to standardize the inoculum to a 0.5 McFarland turbidity standard.[2]

  • Agar Depth: The depth of the agar in the petri dish can affect the diffusion of the antibiotic. Thinner agar may result in larger zones, while thicker agar can restrict diffusion and lead to smaller zones.

  • Incubation Conditions: Ensure proper incubation temperature and duration as specified in standardized protocols.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent MIC results between experiments. 1. Variation in media batches (cation content, pH).2. Inconsistent inoculum preparation.3. Deterioration of this compound stock solution.1. Use the same lot of culture medium for comparative experiments. If not possible, perform quality control with a reference strain.2. Strictly adhere to standardized protocols for inoculum preparation (e.g., 0.5 McFarland standard).3. Prepare fresh this compound stock solutions regularly and store them appropriately. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
No bacterial growth in the positive control well of a microdilution plate. 1. Error in inoculum addition.2. Contamination of the culture medium with an inhibitory substance.1. Carefully review your pipetting technique. Ensure all wells, including the positive control, are inoculated.2. Test a new batch of culture medium.
Growth observed in all wells, including those with high this compound concentrations. 1. The bacterial strain is highly resistant to this compound.2. The this compound stock solution has lost its activity.3. Incorrect preparation of antibiotic dilutions.1. Confirm the expected resistance profile of your strain. Test a known susceptible control strain in parallel.2. Prepare a fresh stock solution of this compound and re-test.3. Carefully check your calculations and dilution steps.
Discrepancy between broth dilution and agar-based susceptibility results. 1. Differences in cation content between the broth and agar media.2. Inherent differences in the principles of the two methods (diffusion vs. direct contact).1. Be aware that such discrepancies can occur. Broth microdilution is generally considered the gold standard.[11]2. If using agar-based methods, ensure the medium is appropriate and quality-controlled for aminoglycoside susceptibility testing.

Quantitative Data

Table 1: Influence of Culture Medium on this compound MICs against Pseudomonas aeruginosa

Culture MediumThis compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)Reference Strain (e.g., ATCC 27853) MIC Range (µg/mL)
Mueller-Hinton Broth (Cation-Adjusted)140.5 - 2
Tryptic Soy Broth281 - 4
Nutrient Broth4162 - 8

Note: These are representative values and can vary depending on the specific isolates and media lots. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Table 2: Effect of Divalent Cations on this compound MIC against P. aeruginosa

Cation Added to Mueller-Hinton BrothConcentrationThis compound MIC (µg/mL)
None (Control)-1
MgCl₂25 mg/L2
MgCl₂50 mg/L4
CaCl₂50 mg/L2
CaCl₂100 mg/L4

Experimental Protocols

Protocol 1: Broth Microdilution for this compound MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • This compound powder

  • Sterile water or appropriate solvent

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Prepare this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in sterile water.

    • Filter-sterilize the stock solution using a 0.22 µm filter.

    • Store aliquots at -20°C or below.

  • Prepare this compound Dilutions:

    • Perform serial twofold dilutions of the this compound stock solution in CAMHB to achieve final concentrations ranging from 64 µg/mL to 0.25 µg/mL in the microtiter plate wells.

    • The final volume in each well should be 50 µL.

  • Prepare Bacterial Inoculum:

    • From an overnight culture plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to obtain a standardized inoculum of approximately 1 x 10⁶ CFU/mL.

  • Inoculate the Microtiter Plate:

    • Add 50 µL of the standardized bacterial inoculum to each well containing the this compound dilutions. This will result in a final inoculum of approximately 5 x 10⁵ CFU/mL and a final this compound concentration range of 32 µg/mL to 0.125 µg/mL.

    • Include a positive control well (inoculum without antibiotic) and a negative control well (broth only).

  • Incubation:

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Determine the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Agar Dilution for this compound MIC Determination

Materials:

  • Mueller-Hinton Agar (MHA)

  • Petri dishes

  • This compound powder

  • Sterile water

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Inoculum replicating device

Procedure:

  • Prepare this compound-Containing Agar Plates:

    • Prepare a series of this compound stock solutions to achieve the desired final concentrations in the agar.

    • Melt MHA and cool it to 45-50°C.

    • Add the appropriate volume of this compound stock solution to the molten agar to create a range of concentrations (e.g., 0.25 to 64 µg/mL). Mix well.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a control plate with no antibiotic.

  • Prepare Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculate the Plates:

    • Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the bacterial suspension. Each spot should contain approximately 1-2 x 10⁴ CFU.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Determine the MIC:

    • The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria.

Visualizations

Tobramycin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tobramycin_Uptake This compound Uptake Ribosome 30S Ribosomal Subunit Tobramycin_Uptake->Ribosome Enters cytoplasm Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Blocks initiation Mistranslated_Proteins Mistranslated Proteins Ribosome->Mistranslated_Proteins Causes mRNA misreading Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Inhibition leads to Mistranslated_Proteins->Cell_Death Leads to This compound This compound This compound->Tobramycin_Uptake Initial binding and transport Troubleshooting_Workflow Start Inconsistent this compound Bioactivity Results Check_Media Verify Culture Medium (Lot number, pH, Cations) Start->Check_Media Check_Inoculum Standardize Inoculum (0.5 McFarland) Start->Check_Inoculum Check_Antibiotic Prepare Fresh This compound Stock Start->Check_Antibiotic Control_Strain Run QC with a Reference Strain Check_Media->Control_Strain Check_Inoculum->Control_Strain Check_Antibiotic->Control_Strain Consistent_Results Consistent Results Achieved Control_Strain->Consistent_Results If QC is within range Persistent_Issue Issue Persists Control_Strain->Persistent_Issue If QC fails Review_Protocol Review Experimental Protocol Steps Review_Protocol->Consistent_Results Persistent_Issue->Review_Protocol

References

Challenges in delivering Tobramycin across the blood-brain barrier

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments related to the delivery of Tobramycin across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to deliver this compound to the brain?

A1: The primary challenge is the blood-brain barrier (BBB), a highly selective, protective barrier that separates the circulating blood from the brain's extracellular fluid. This compound, being an aminoglycoside antibiotic, is a polar and hydrophilic molecule. These properties hinder its ability to passively diffuse across the lipid-rich membranes of the endothelial cells that form the BBB. Consequently, systemically administered this compound achieves very low concentrations in the cerebrospinal fluid (CSF), often insufficient for therapeutic effect against central nervous system (CNS) infections.

Q2: What are the main strategies being explored to overcome the BBB for this compound delivery?

A2: The main strategies focus on either bypassing or temporarily increasing the permeability of the BBB, or on utilizing endogenous transport systems. These include:

  • Nanoparticle-mediated delivery: Encapsulating this compound within nanoparticles (e.g., PLGA-based) can protect the drug and facilitate its transport across the BBB.

  • Focused Ultrasound (FUS): This non-invasive technique uses ultrasound waves in combination with microbubbles to transiently and locally open the tight junctions of the BBB, allowing drugs like this compound to enter.

  • Receptor-Mediated Transcytosis (RMT): This approach involves attaching this compound (or its nanoparticle carrier) to a ligand that binds to specific receptors (like the transferrin receptor) on the surface of BBB endothelial cells, tricking the cell into transporting the drug across.[1][2][3]

Q3: What are the common in vitro models used to study this compound's BBB permeability?

A3: In vitro BBB models are crucial for initial screening and mechanistic studies. Common models include:

  • Monolayer cultures: Using a single layer of brain endothelial cells (like the bEnd.3 cell line) on a porous membrane (e.g., Transwell insert).

  • Co-culture models: These are more advanced and better mimic the in vivo environment by culturing endothelial cells with other cell types of the neurovascular unit, such as astrocytes and pericytes. This co-culture enhances the tightness of the barrier.

  • Microfluidic "BBB-on-a-chip" models: These represent the state-of-the-art, incorporating physiological shear stress from fluid flow, which is crucial for maintaining BBB characteristics.

Q4: What are the potential neurotoxic effects of this compound that I should be aware of in my experiments?

A4: this compound can exhibit neurotoxicity, primarily in the form of ototoxicity (damage to the auditory and vestibular systems) and neuromuscular blockade. While these are more pronounced with systemic administration, it is a critical consideration if you are developing a delivery system that significantly increases brain concentrations. It's important to monitor for these effects in any in vivo studies.

Troubleshooting Guides

In Vitro BBB Model Experiments

Problem: Low Trans-Endothelial Electrical Resistance (TEER) values in my in vitro BBB model.

  • Possible Cause 1: Incomplete cell monolayer confluence.

    • Solution: Ensure cells are seeded at a high enough density and allow sufficient time for them to form a tight monolayer. Visually inspect the monolayer using microscopy before starting your permeability assay.

  • Possible Cause 2: Suboptimal cell culture conditions.

    • Solution: The presence of astrocytes or pericytes in a co-culture system is known to significantly increase TEER values. If using a monoculture, consider switching to a co-culture model. Also, ensure the culture medium is optimized; for some cell lines, serum-free media can enhance barrier properties.[4]

  • Possible Cause 3: Issues with the Transwell insert.

    • Solution: Ensure the inserts are properly coated with an extracellular matrix component (e.g., collagen, fibronectin) to promote cell adhesion and spreading. Check for any manufacturing defects in the inserts.

  • Possible Cause 4: Measurement technique.

    • Solution: Be consistent with your TEER measurement technique. Ensure the electrodes are placed in the same position and depth for each reading. Allow the system to equilibrate to the correct temperature before taking measurements.

Problem: High variability in my this compound permeability measurements across the in vitro BBB model.

  • Possible Cause 1: Inconsistent monolayer integrity.

    • Solution: Always measure TEER before and after each permeability experiment to ensure the barrier integrity was maintained throughout. Discard data from any wells where the TEER value dropped significantly.

  • Possible Cause 2: Issues with the this compound solution.

    • Solution: Ensure your this compound solution is fully dissolved and at the correct pH. Prepare fresh solutions for each experiment to avoid degradation.

  • Possible Cause 3: Inaccurate quantification of this compound.

    • Solution: Validate your analytical method (e.g., HPLC) for quantifying this compound in your specific sample matrix (culture medium). Ensure your standard curve is linear and covers the expected concentration range.

Nanoparticle Formulation and Delivery

Problem: Low encapsulation efficiency of this compound in my PLGA nanoparticles.

  • Possible Cause 1: Poor interaction between hydrophilic this compound and the hydrophobic PLGA polymer.

    • Solution: The double emulsion-solvent evaporation method (w/o/w) is generally preferred for encapsulating hydrophilic drugs like this compound in PLGA nanoparticles.[5] Another strategy is to form a complex of this compound with a surfactant like dioctylsulfosuccinate (AOT) to increase its lipophilicity before encapsulation.[5][6]

  • Possible Cause 2: Suboptimal formulation parameters.

    • Solution: Systematically optimize parameters such as the drug-to-polymer ratio, the type and concentration of surfactant (e.g., PVA), and the energy input during emulsification (sonication or homogenization).

Problem: My this compound-loaded nanoparticles are showing high cytotoxicity to endothelial cells in vitro.

  • Possible Cause 1: Residual organic solvent from the synthesis process.

    • Solution: Ensure your nanoparticles are thoroughly washed and purified (e.g., by repeated centrifugation and resuspension) to remove any residual organic solvents like dichloromethane or acetone.

  • Possible Cause 2: High concentration of surfactant.

    • Solution: Use the minimum effective concentration of surfactant during synthesis and ensure it is adequately removed during the washing steps.

  • Possible Cause 3: Inherent toxicity of the nanoparticle formulation at high concentrations.

    • Solution: Perform a dose-response study to determine the concentration at which your nanoparticles start to exhibit cytotoxic effects. Consider the nanoparticle concentration (number of particles) in addition to the mass concentration.[7] It's also important to use appropriate positive and negative controls in your cytotoxicity assays to correctly interpret the results.[8]

Problem: Inconsistent or undesirable drug release profile from my PLGA nanoparticles.

  • Possible Cause 1: High initial burst release.

    • Solution: A high burst release is often due to a large amount of drug adsorbed on the nanoparticle surface. Optimize your washing steps to remove surface-bound drug. The formulation method can also influence this; for example, a lower drug-to-polymer ratio might reduce burst release.

  • Possible Cause 2: Inconsistent release kinetics between batches.

    • Solution: The release rate is influenced by the nanoparticle's characteristics, such as size and the molecular weight of the PLGA.[9] Ensure your synthesis method is highly reproducible to produce nanoparticles with consistent properties. Factors like temperature and pH of the release medium can also affect the degradation of PLGA and subsequent drug release, so these should be carefully controlled.[10]

Data Presentation

Table 1: Physicochemical Properties of this compound-Loaded PLGA Nanoparticles.

Formulation MethodPLGA TypeDrug Loading (%)Encapsulation Efficiency (%)Particle Size (nm)Zeta Potential (mV)Reference
w/o/w EmulsionRG502H0.4 ± 0.14.3 ± 0.9243 ± 15-22.5 ± 2.4[5][6]
s/o/w EmulsionRG502H0.3 ± 0.13.1 ± 0.5231 ± 11-23.4 ± 1.8[5][6]
o/w Emulsion (with AOT complex)RG502H5.3 ± 0.453.4 ± 4.2211 ± 13-35.1 ± 2.9[5][6]
o/w Emulsion (with AOT complex)RG5035.8 ± 0.557.8 ± 5.1205 ± 16-34.5 ± 3.1[5][6]

Data presented as mean ± standard deviation. w/o/w: water-in-oil-in-water; s/o/w: solid-in-oil-in-water; o/w: oil-in-water; AOT: Dioctylsulfosuccinate.

Table 2: Optimized Focused Ultrasound (FUS) Parameters for BBB Opening in Rodent Models.

ParameterValueAnimal ModelNotesReference
Frequency 1.11 ± 0.29 MHzMouse1 MHz is the most commonly used frequency.[3]
0.77 ± 0.37 MHzRat[3]
Acoustic Pressure 0.4 MPaRatOptimal pressure for effective BBB opening without causing tissue damage.
Burst Length 10 msRatBoth 5 ms and 10 ms burst lengths were found to be effective.
Microbubble Type Lipid-shelledMousePolydisperse microbubbles with a mean size of 1.38 µm.[11]
Microbubble Clearance Up to 8 minutesRatMicrobubble concentration was sufficient for BBB opening up to 8 minutes post-injection.

Experimental Protocols

Protocol 1: In Vitro Co-Culture BBB Model (Endothelial Cells & Astrocytes)

This protocol describes the establishment of a contact co-culture model of the BBB using Transwell inserts.

Materials:

  • Rat brain microvascular endothelial cells (BMECs) and astrocytes (primary or cell lines)

  • Transwell inserts (e.g., polyester membrane, 0.4 µm pore size)

  • 24-well culture plates

  • Appropriate culture media and supplements

  • Extracellular matrix coating solution (e.g., Collagen Type I)

  • Millicell ERS-2 Volt-Ohm Meter or equivalent for TEER measurement

Methodology:

  • Coat Transwell Inserts: Coat the luminal (top) side of the Transwell inserts with your chosen extracellular matrix solution according to the manufacturer's instructions. Allow to dry completely.

  • Seed Astrocytes (Abluminal Side): a. Invert the coated Transwell inserts and place them in a sterile dish. b. Seed astrocytes onto the underside (abluminal surface) of the membrane at a high density (e.g., 1 x 10^5 cells/cm²). c. Allow the astrocytes to attach for at least 4 hours (or overnight) in a cell culture incubator.

  • Establish Co-Culture: a. Carefully flip the inserts back to their normal orientation and place them into the wells of a 24-well plate containing astrocyte culture medium. b. Allow the astrocytes to grow to confluence on the underside of the membrane.

  • Seed Endothelial Cells (Luminal Side): a. Once the astrocytes are confluent, seed the BMECs onto the top (luminal) side of the insert membrane at a high density (e.g., 1 x 10^5 cells/cm²). b. Continue to co-culture the cells, changing the media in both the luminal and abluminal compartments every 2-3 days.

  • Monitor Barrier Formation: a. Starting 24-48 hours after seeding the BMECs, begin monitoring the formation of the barrier by measuring the TEER daily. b. The TEER values should increase over several days and then plateau, indicating the formation of a stable barrier. The model is typically ready for permeability experiments when the TEER has been stable for at least 2-3 consecutive days.

Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles (Double Emulsion Method)

This protocol outlines the synthesis of PLGA nanoparticles encapsulating a hydrophilic drug like this compound using the water-in-oil-in-water (w/o/w) double emulsion-solvent evaporation method.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Dichloromethane (DCM) or other suitable organic solvent

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2-5% w/v in water)

  • Deionized water

  • Probe sonicator or high-speed homogenizer

  • Magnetic stirrer

  • Centrifuge

Methodology:

  • Prepare Primary Emulsion (w/o): a. Dissolve a specific amount of this compound in a small volume of deionized water to create the internal aqueous phase (W1). b. Dissolve a specific amount of PLGA in an organic solvent (e.g., DCM) to create the oil phase (O). c. Add the internal aqueous phase (W1) to the oil phase (O) and immediately emulsify using a probe sonicator on ice for a short duration (e.g., 30-60 seconds) to form a stable water-in-oil (w/o) primary emulsion.

  • Prepare Double Emulsion (w/o/w): a. Prepare the external aqueous phase (W2) by dissolving PVA in deionized water. b. Add the primary emulsion (w/o) to the external aqueous phase (W2) under constant stirring or homogenization. c. Continue to sonicate or homogenize the mixture to form the double emulsion (w/o/w).

  • Solvent Evaporation: a. Transfer the double emulsion to a larger beaker and stir on a magnetic stirrer at room temperature for several hours (e.g., 3-4 hours) to allow the organic solvent (DCM) to evaporate. This will lead to the hardening of the PLGA nanoparticles.

  • Nanoparticle Collection and Washing: a. Collect the nanoparticles by centrifugation at high speed (e.g., >15,000 x g) for 20-30 minutes. b. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. c. Repeat the centrifugation and resuspension steps at least 2-3 times to wash away excess PVA and unencapsulated this compound.

  • Lyophilization (Optional): a. For long-term storage, the washed nanoparticles can be resuspended in a small amount of deionized water containing a cryoprotectant (e.g., sucrose or trehalose) and then freeze-dried (lyophilized) to obtain a powder.

Protocol 3: Quantification of this compound in CSF by HPLC with UV Detection

This protocol provides a method for the determination of this compound in biological fluids, adapted for direct UV detection.[12][13]

Materials:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 or C8 column (e.g., Purosphere RP-8e, 250 mm x 4.6 mm, 5µm)

  • This compound standard

  • Diammonium hydrogen phosphate

  • Tetramethyl ammonium hydroxide

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • CSF samples

  • 0.45 µm syringe filters

Methodology:

  • Preparation of Mobile Phase: a. Prepare a 0.05 M diammonium hydrogen phosphate buffer. b. Adjust the pH of the buffer to 10.0 using tetramethyl ammonium hydroxide. c. The mobile phase is an isocratic mixture (e.g., buffer and acetonitrile). The exact ratio may need optimization for your specific column and system.

  • Preparation of Standard Solutions: a. Prepare a stock solution of this compound standard (e.g., 0.6 mg/mL) in the mobile phase or a suitable diluent. b. Perform serial dilutions of the stock solution to create a series of calibration standards covering the expected concentration range in your CSF samples.

  • Sample Preparation: a. Thaw CSF samples if frozen. b. Centrifuge the CSF samples to remove any particulate matter. c. Filter the supernatant through a 0.45 µm syringe filter before injection. Depending on the expected concentration, a dilution step with the mobile phase may be necessary.

  • HPLC Analysis: a. Set the column temperature (e.g., 25°C). b. Set the flow rate of the mobile phase (e.g., 1.0 mL/min). c. Set the UV detector wavelength to 210 nm. d. Inject a fixed volume (e.g., 50 µL) of the prepared standards and samples onto the HPLC system.

  • Data Analysis: a. Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations. b. Determine the concentration of this compound in the CSF samples by interpolating their peak areas from the calibration curve.

Mandatory Visualizations

G cluster_blood Blood Vessel Lumen cluster_endothelium Brain Endothelial Cell cluster_brain Brain Parenchyma ligand Ligand-Tobramycin Conjugate receptor Transferrin Receptor (TfR) ligand->receptor 1. Binding clathrin_pit Clathrin-Coated Pit receptor->clathrin_pit 2. Internalization endosome Early Endosome clathrin_pit->endosome 3. Endosome Formation exocytosis Exocytosis endosome->exocytosis 4. Transcytosis released_drug Released this compound exocytosis->released_drug 5. Release

Caption: Receptor-Mediated Transcytosis (RMT) of this compound across the BBB.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Start: this compound Delivery Experiment setup_model Set up BBB Model (e.g., Co-culture) start->setup_model administer_tobra Administer this compound Formulation (e.g., IV injection) start->administer_tobra measure_teer Measure Baseline TEER setup_model->measure_teer add_tobra Add this compound Formulation (Apical side) measure_teer->add_tobra incubate Incubate add_tobra->incubate sample_baso Sample Basolateral Medium incubate->sample_baso quantify_tobra Quantify this compound (HPLC) sample_baso->quantify_tobra calc_papp Calculate Permeability (Papp) quantify_tobra->calc_papp end_point End: Data Analysis calc_papp->end_point Correlate Data collect_samples Collect CSF and Brain Tissue administer_tobra->collect_samples assess_bbb Assess BBB Integrity (e.g., Evans Blue) administer_tobra->assess_bbb process_samples Homogenize Tissue/ Process CSF collect_samples->process_samples quantify_tobra_vivo Quantify this compound (HPLC) process_samples->quantify_tobra_vivo quantify_tobra_vivo->end_point Correlate Data

Caption: General experimental workflow for assessing this compound BBB permeability.

References

Technical Support Center: Tobramycin Activity and Divalent Cation Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the activity of Tobramycin in the presence of calcium (Ca²⁺) and magnesium (Mg²⁺) ions.

Frequently Asked Questions (FAQs)

Q1: Why is the activity of my this compound reduced in certain media?

The antibacterial activity of this compound, a cationic aminoglycoside antibiotic, can be significantly reduced in the presence of divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺).[1][2][3] These cations are known to be present in various concentrations in standard laboratory media like Mueller-Hinton Broth (MHB) and can interfere with the antibiotic's mechanism of action.

Q2: How do calcium and magnesium ions interfere with this compound?

This compound is positively charged and initiates its antibacterial action by binding to the negatively charged lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria. This binding displaces divalent cations that naturally stabilize the membrane, leading to increased permeability and subsequent uptake of the antibiotic into the cell. High concentrations of external Ca²⁺ and Mg²⁺ can competitively inhibit this initial binding step, thereby reducing the amount of this compound that enters the bacterial cell and reaches its ribosomal target.

Q3: What is the expected impact of Ca²⁺ and Mg²⁺ on the Minimum Inhibitory Concentration (MIC) of this compound?

The presence of Ca²⁺ and Mg²⁺ in the growth medium can lead to a significant increase in the Minimum Inhibitory Concentration (MIC) of this compound against various bacteria, particularly Pseudomonas aeruginosa. This means a higher concentration of the antibiotic is required to inhibit bacterial growth. The magnitude of the MIC increase is dependent on the concentration of the divalent cations.

Q4: Are there any strategies to mitigate the impact of Ca²⁺ and Mg²⁺ on this compound activity in our experiments?

Yes, one common strategy is to use a chelating agent to reduce the concentration of free divalent cations in the experimental medium. Chelators like ethylenediaminetetraacetic acid (EDTA) and ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) can bind to Ca²⁺ and Mg²⁺, making them unavailable to interfere with this compound's activity. The addition of a chelating agent to agar has been shown to increase the size of inhibition zones in disc diffusion tests.[2][4]

Q5: Should I be concerned about the cation concentration in my standard Mueller-Hinton Broth (MHB)?

Yes, the concentration of divalent cations can vary between different lots of Mueller-Hinton agar and broth.[5] For susceptibility testing of aminoglycosides against P. aeruginosa, it is recommended to use cation-adjusted Mueller-Hinton Broth (CAMHB) to ensure consistency and accurate results.

Troubleshooting Guides

Problem 1: Inconsistent this compound MIC values for the same bacterial strain.

  • Possible Cause: Variation in the divalent cation concentration of your culture medium.

  • Troubleshooting Steps:

    • Verify the source and lot number of your Mueller-Hinton Broth/Agar.

    • If possible, measure the Ca²⁺ and Mg²⁺ concentrations of your media.

    • Switch to a cation-adjusted Mueller-Hinton Broth (CAMHB) for all this compound susceptibility testing to standardize the cation concentrations.

    • If preparing your own medium, ensure consistent addition of Ca²⁺ and Mg²⁺ supplements.

Problem 2: Higher than expected this compound MIC values for susceptible control strains.

  • Possible Cause: High intrinsic levels of Ca²⁺ and Mg²⁺ in your experimental setup.

  • Troubleshooting Steps:

    • Review the composition of all solutions and supplements being added to your culture medium.

    • Consider testing the effect of a chelating agent like EDTA or EGTA in a control experiment to see if it lowers the MIC.

    • If working with biological fluids (e.g., serum), be aware that they contain physiological concentrations of calcium which can antagonize this compound activity.[2][3][4]

Problem 3: A chelating agent is not effectively reducing the MIC of this compound in the presence of high cation concentrations.

  • Possible Cause: The concentration of the chelating agent is insufficient to bind the excess divalent cations, or the chelator itself is affecting bacterial growth.

  • Troubleshooting Steps:

    • Perform a dose-response experiment with the chelating agent to determine the optimal concentration that reverses the cation effect without inhibiting bacterial growth on its own.

    • Ensure the pH of the medium is optimal for both chelator activity and bacterial growth.

    • Consider that some chelators have different affinities for Ca²⁺ versus Mg²⁺. Ensure you are using an appropriate chelator for the interfering cation.

Data Presentation

Table 1: Effect of Supplemental Calcium and Magnesium on this compound MIC against Pseudomonas aeruginosa

SupplementConcentration (mg/L)Fold Increase in Mean MIC
Calcium50Significant increase (P < 0.01)[1]
Calcium100Significant increase (P < 0.01)[1]
Magnesium20Not significant[1]
Calcium + Magnesium50 (Ca²⁺), 10 (Mg²⁺)~8-fold increase (for gentamicin, with similar increases for this compound)[2]

Note: The exact fold-increase can vary depending on the bacterial strain and the basal cation concentration of the medium.

Experimental Protocols

Protocol: Broth Microdilution Susceptibility Testing of this compound with Divalent Cation Supplementation

This protocol is adapted from standard broth microdilution methods.

1. Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Pseudomonas aeruginosa isolate (e.g., ATCC 27853)

  • Sterile CaCl₂ and MgCl₂ stock solutions

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

2. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the P. aeruginosa isolate.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of this compound and Cation Dilutions:

  • Prepare a serial two-fold dilution of this compound in CAMHB in the 96-well plate.

  • For the experimental conditions, prepare parallel plates where the CAMHB is supplemented with additional CaCl₂ and/or MgCl₂ to achieve the desired final concentrations (e.g., 50 mg/L Ca²⁺, 100 mg/L Ca²⁺).

  • Ensure each well contains 50 µL of the appropriate this compound and cation concentration.

  • Include a positive control well (no this compound) and a negative control well (no bacteria) for each condition.

4. Inoculation and Incubation:

  • Add 50 µL of the diluted bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.

  • Seal the plates or place them in a humidified container.

  • Incubate at 35°C ± 2°C for 16-20 hours.

5. Determination of MIC:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Visualizations

Tobramycin_Cation_Interference cluster_membrane Bacterial Outer Membrane LPS Lipopolysaccharide (LPS) (Negative Charge) Membrane_Stabilization Membrane Stabilization LPS->Membrane_Stabilization Stabilized by Ca²⁺ / Mg²⁺ This compound This compound (Positively Charged) Binding_Site This compound->Binding_Site Binds to LPS Ca_Mg Ca²⁺ / Mg²⁺ (Divalent Cations) Ca_Mg->Binding_Site Competes for binding site Inhibition Competitive Inhibition Uptake This compound Uptake Binding_Site->Uptake Disrupts membrane, allows entry Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate wells with ~5 x 10⁵ CFU/mL Inoculum->Inoculate Media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Serial_Dilution Serial Dilution of this compound in 96-well plate Media->Serial_Dilution Supplements Prepare Cation Supplements (CaCl₂, MgCl₂) Add_Cations Add Cation Supplements to respective wells/plates Supplements->Add_Cations Serial_Dilution->Add_Cations Add_Cations->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC Compare Compare MICs across different cation concentrations Read_MIC->Compare Troubleshooting_Flowchart Start Unexpected this compound MIC Results Check_Media Is Cation-Adjusted Media (CAMHB) being used? Start->Check_Media Use_CAMHB Action: Switch to CAMHB for consistency. Check_Media->Use_CAMHB No Check_Supplements Are external supplements (e.g., serum) being added? Check_Media->Check_Supplements Yes Use_CAMHB->Check_Supplements Quantify_Cations Action: Quantify cation levels in supplements. Check_Supplements->Quantify_Cations Yes Review_Protocol Review inoculation density and incubation parameters. Check_Supplements->Review_Protocol No Chelator_Control Action: Perform control experiment with a chelator (e.g., EDTA). Quantify_Cations->Chelator_Control Chelator_Control->Review_Protocol End Resolved Review_Protocol->End

References

Validation & Comparative

A Comparative Guide to the Quantification of Tobramycin in Human Plasma: Validating a New HPLC-ELSD Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) method for the quantification of tobramycin in human plasma against established analytical techniques. The following sections present detailed experimental protocols and performance data to assist researchers in selecting the most appropriate method for their specific needs.

Introduction

This compound is a potent aminoglycoside antibiotic used to treat a variety of bacterial infections. Due to its narrow therapeutic window and potential for nephrotoxicity and ototoxicity, accurate monitoring of its concentration in plasma is crucial for effective and safe therapy. While several methods exist for this compound quantification, this guide focuses on the validation of a novel HPLC-ELSD approach and compares its performance with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), immunoassays, and microbiological assays.

Methodology Comparison

The choice of analytical method for this compound quantification depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. This section provides a detailed overview of the experimental protocols for each of the four methods.

Experimental Workflow: HPLC-ELSD Method

The following diagram illustrates the key steps involved in the analysis of this compound in plasma using the validated HPLC-ELSD method.

HPLC_ELSD_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-ELSD Analysis plasma Plasma Sample spe Solid-Phase Extraction (SPE) plasma->spe Loading evaporation Solvent Evaporation spe->evaporation Elution reconstitution Reconstitution evaporation->reconstitution Concentration hplc HPLC Separation reconstitution->hplc Injection elsd ELSD Detection hplc->elsd data Data Acquisition & Analysis elsd->data

Figure 1. Experimental workflow for the HPLC-ELSD method.

Detailed Experimental Protocols

HPLC-ELSD Method

This method offers a balance between sensitivity and the advantage of not requiring a chromophore on the analyte, making it suitable for direct detection of this compound.

a. Sample Preparation:

  • To 1 mL of human plasma, add an internal standard.

  • Perform solid-phase extraction (SPE) using a carboxylate SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute this compound from the cartridge.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the HPLC system.[1]

b. HPLC Conditions:

  • Column: Waters ODS-2 C18 Spherisorb column.[1]

  • Mobile Phase: A mixture of water and acetonitrile (55:45 v/v) containing 1.5 mL/L of heptafluorobutyric acid (HFBA) as an ion-pairing agent.[1]

  • Flow Rate: 1.0 mL/min in an isocratic mode.[1]

  • Column Temperature: Ambient.

c. ELSD Conditions:

  • Evaporation Temperature: 45°C.[1]

  • Nebulizer Gas (Nitrogen) Pressure: 3.5 bar.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method, often considered the gold standard for quantitative bioanalysis.

a. Sample Preparation:

  • To a small volume of plasma (e.g., 200 µL), add an internal standard (e.g., sisomicin or a deuterated form of this compound).[2][3]

  • Precipitate plasma proteins by adding a solvent like acetonitrile.[2][3]

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Inject the clear supernatant directly into the LC-MS/MS system.[2][3]

b. LC-MS/MS Conditions:

  • Column: A C18 reversed-phase column is commonly used.[2][3]

  • Mobile Phase: A gradient elution with a mixture of water and methanol or acetonitrile, often containing an ion-pairing agent like HFBA.[3]

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound are monitored for quantification.[3]

Immunoassay (Particle-Enhanced Turbidimetric Inhibition Immunoassay - PETINIA)

Immunoassays are widely used in clinical laboratories for their speed and automation capabilities.

a. Principle: This assay is based on the competition between this compound in the patient's sample and this compound coated onto microparticles for a limited number of antibody binding sites. The agglutination of the microparticles is inhibited by the presence of this compound in the sample. The rate of change in absorbance is measured and is inversely proportional to the this compound concentration.[4]

b. Procedure:

  • Collect plasma in a tube with an appropriate anticoagulant (e.g., lithium heparin).[5]

  • Separate the plasma from the cells by centrifugation.[4]

  • The assay is performed on an automated clinical chemistry analyzer, which handles the reagent and sample pipetting, mixing, and measurement.[4]

Microbiological Assay

This is a traditional method that relies on the antibiotic activity of this compound.

a. Principle: The concentration of this compound is determined by its ability to inhibit the growth of a susceptible microorganism. The size of the zone of growth inhibition is proportional to the concentration of the antibiotic in the sample.

b. Procedure:

  • An agar plate is uniformly seeded with a susceptible test organism (e.g., Bacillus subtilis or Klebsiella edwardsii).[6]

  • Wells are created in the agar, and patient plasma samples, along with a series of standards of known this compound concentrations, are added to the wells.

  • The plate is incubated to allow for bacterial growth and diffusion of the antibiotic.

  • The diameters of the zones of inhibition around the wells are measured.

  • A standard curve is constructed by plotting the zone diameters of the standards against their concentrations, and the concentration of this compound in the patient samples is determined from this curve.

Performance Comparison

The following tables summarize the key performance characteristics of the different methods for this compound quantification in plasma.

Table 1: Comparison of Method Validation Parameters

ParameterHPLC-ELSDLC-MS/MSImmunoassay (QMS)Microbiological Assay
Linearity Range (µg/mL) 0.6 - 12.5[1]0.05 - 100[2][7]0.4 - 10.0Varies with organism/protocol
Limit of Detection (LOD) (µg/mL) 0.3[1]~0.02 - 0.07Not specifiedVaries
Limit of Quantification (LOQ) (µg/mL) 0.6[1]~0.05 - 0.15[2][3]0.4Varies
Accuracy (% Recovery) 86% in plasma[1]Typically 85-115%Not specifiedGenerally considered accurate[8]
Precision (%RSD) < 1.1% (between-day)[1]< 15%Not specifiedVaries
Specificity GoodExcellentPotential for cross-reactivityLow (interference from other antibiotics)
Sample Throughput ModerateHighHighLow
Instrumentation Cost ModerateHighModerate-HighLow

Table 2: Summary of Method Advantages and Disadvantages

MethodAdvantagesDisadvantages
HPLC-ELSD Good sensitivity, no need for derivatization, relatively low operational cost compared to MS.Requires solid-phase extraction, moderate sample throughput.
LC-MS/MS High sensitivity and specificity, rapid analysis time, small sample volume.High initial instrument cost, requires skilled personnel.
Immunoassay Rapid, high throughput, automated, widely available in clinical labs.Potential for cross-reactivity with structurally similar compounds, may be less accurate at very low concentrations.
Microbiological Assay Low cost, measures biologically active drug.Slow (requires incubation), low specificity (interference from other antibiotics), less precise than chromatographic methods.

Conclusion

The newly validated HPLC-ELSD method presents a viable and robust alternative for the quantification of this compound in human plasma. It offers a good balance of sensitivity, specificity, and cost-effectiveness, making it particularly suitable for research and drug development settings where high-throughput is not the primary concern.

For clinical applications requiring rapid turnaround times and high sample throughput, immunoassays remain a practical choice. LC-MS/MS stands out as the most sensitive and specific method, ideal for pharmacokinetic studies and when the highest level of accuracy is required. Microbiological assays, while less common now, can still be valuable for assessing the biological activity of the antibiotic.

The selection of the most appropriate method will ultimately be guided by the specific requirements of the study, including the desired level of sensitivity, the number of samples, the available budget, and the regulatory context. This guide provides the necessary data to make an informed decision.

References

A Comparative Analysis of Tobramycin and Gentamicin Efficacy Against Clinically Relevant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of two critical aminoglycoside antibiotics, Tobramycin and Gentamicin, against key clinical isolates. The information presented is supported by experimental data to aid in informed decisions for research and development.

The choice between this compound and Gentamicin is a critical consideration in the treatment of various bacterial infections. Both are broad-spectrum aminoglycoside antibiotics that inhibit protein synthesis in susceptible bacteria. However, differences in their chemical structure can influence their activity against specific pathogens and their susceptibility to bacterial resistance mechanisms. This guide synthesizes data from multiple studies to compare their in vitro performance.

Comparative In Vitro Efficacy

The relative effectiveness of this compound and Gentamicin can vary depending on the bacterial species. A significant body of research has focused on their activity against Pseudomonas aeruginosa and Staphylococcus aureus, two common and clinically important pathogens.

Activity against Pseudomonas aeruginosa

Numerous studies have demonstrated that this compound generally exhibits greater in vitro potency against P. aeruginosa compared to Gentamicin. On a weight basis, this compound has been reported to be two to four times more active than Gentamicin against most isolates of this opportunistic pathogen. The minimal inhibitory concentration (MIC) of this compound is often fourfold less than that of Gentamicin for the majority of P. aeruginosa organisms[1]. However, it is important to note that high-level resistance to Gentamicin in P. aeruginosa often correlates with cross-resistance to this compound[2].

Activity against other Gram-Negative Bacilli and Staphylococcus aureus

Against most species of Enterobacterales, Gentamicin has been found to be more active than this compound, although the differences in activity are often small[3]. Both antibiotics demonstrate similar in vitro activity against Staphylococcus aureus[1][3]. For most bacterial isolates, the variation in the in vitro activity between Gentamicin and this compound is minimal[3].

Quantitative Data Summary

The following tables summarize the comparative efficacy of this compound and Gentamicin based on Minimum Inhibitory Concentration (MIC) data and resistance rates from various studies.

Table 1: Comparative MICs of this compound and Gentamicin against Pseudomonas aeruginosa

Study ReferenceThis compound MICGentamicin MICKey Finding
[4]2-4x lowerHigherThis compound is two to four times as active as gentamicin on a weight basis against most isolates.
[5]2-4x lowerHigherFor susceptible strains, MICs of gentamicin were two to four times greater than those of this compound.
[1]4x lowerHigherThe minimal inhibitory concentration (MIC) of this compound was fourfold less than the MIC of gentamicin against most of 119 Pseudomonas organisms.

Table 2: Resistance Rates of Clinical Isolates to this compound and Gentamicin

PathogenStudy PopulationThis compound Resistance RateGentamicin Resistance RateSource
S. aureus81 clinical isolates30.9%29.6%[6]
P. aeruginosa100 clinical isolates18%31%[7]
Gram-negative bacilli239 gentamicin-resistant strains98.2% (1991-1995)High[8]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro susceptibility testing methods. The two most common methods are the determination of Minimum Inhibitory Concentration (MIC) by agar dilution and the disk diffusion method.

Minimum Inhibitory Concentration (MIC) Determination via Agar Dilution

The agar dilution method is a standardized procedure used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Antibiotic Plates: A series of agar plates are prepared, each containing a different, doubling concentration of the antibiotic (e.g., this compound or Gentamicin).

  • Inoculum Preparation: The clinical bacterial isolates are cultured in a suitable broth medium to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard.

  • Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each antibiotic-containing agar plate.

  • Incubation: The plates are incubated at a specific temperature (e.g., 35-37°C) for a defined period (e.g., 18-24 hours).

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.

Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of a bacterial isolate to an antibiotic.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared as described for the MIC method.

  • Plate Inoculation: The bacterial suspension is uniformly swabbed onto the surface of a large Mueller-Hinton agar plate.

  • Disk Application: Paper disks impregnated with a standard concentration of the antibiotic (e.g., 10-μg this compound disc) are placed on the agar surface[1].

  • Incubation: The plate is incubated under standardized conditions.

  • Result Interpretation: The antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant. It's important to note that factors like the concentration of magnesium ions in the media can affect the zone diameters for both this compound and Gentamicin[1].

Visualizing Experimental and Logical Frameworks

To better understand the processes involved in comparing these antibiotics and the mechanisms of resistance, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_data Data Analysis Isolate Clinical Bacterial Isolate Culture Bacterial Culture Preparation Isolate->Culture Inoculum Standardized Inoculum (0.5 McFarland) Culture->Inoculum MIC MIC Determination (Agar Dilution) Inoculum->MIC Disk Disk Diffusion Assay Inoculum->Disk MIC_Results Record MIC Values MIC->MIC_Results Zone_Results Measure Zone of Inhibition Disk->Zone_Results Comparison Comparative Efficacy Analysis MIC_Results->Comparison Zone_Results->Comparison

Caption: A typical experimental workflow for comparing the in vitro efficacy of antibiotics.

resistance_mechanisms cluster_aminoglycoside Aminoglycoside Antibiotic (this compound/Gentamicin) cluster_bacteria Bacterial Cell cluster_outcome Outcome Antibiotic Antibiotic Target Ribosomal Target (Protein Synthesis) Antibiotic->Target Susceptible Susceptible Target->Susceptible Effective Inhibition AMEs Aminoglycoside-Modifying Enzymes (AMEs) AMEs->Antibiotic Inactivation Resistant Resistant AMEs->Resistant Efflux Efflux Pumps Efflux->Antibiotic Expulsion Efflux->Resistant Target_Mod Target Site Modification Target_Mod->Target Alteration Target_Mod->Resistant

Caption: Logical relationship of common aminoglycoside resistance mechanisms in bacteria.

Conclusion

Both this compound and Gentamicin remain valuable tools in the antimicrobial arsenal. The choice between them should be guided by the specific pathogen identified, local resistance patterns, and the site of infection. In vitro data consistently suggest that this compound has a potency advantage against P. aeruginosa. Conversely, Gentamicin may be slightly more active against certain Enterobacterales. For S. aureus, their in vitro activities are largely comparable. The prevalence of aminoglycoside-modifying enzymes is a significant factor driving resistance to both agents, often leading to cross-resistance. Continuous surveillance of susceptibility patterns is crucial for the effective clinical use of these important antibiotics.

References

A Comparative Guide: Tobramycin vs. Amikacin for the Treatment of Multidrug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rising threat of multidrug-resistant (MDR) bacteria necessitates a thorough understanding of the available antimicrobial arsenal. Among the critical options for treating severe Gram-negative infections are the aminoglycosides, with tobramycin and amikacin being two prominent members. This guide provides an objective comparison of their performance against MDR bacteria, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action and resistance.

Executive Summary

Both this compound and amikacin are potent bactericidal antibiotics that inhibit protein synthesis by binding to the bacterial 30S ribosomal subunit. Historically, this compound has demonstrated greater in vitro potency against Pseudomonas aeruginosa. However, amikacin often retains activity against strains that have developed resistance to other aminoglycosides, including this compound, due to its unique structural modifications that protect it from certain inactivating enzymes. The choice between these two agents depends on local susceptibility patterns, the specific pathogen, and the patient's clinical status.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data from various studies to facilitate a direct comparison between this compound and amikacin.

Table 1: In Vitro Activity Against Multidrug-Resistant Pseudomonas aeruginosa

AntibioticMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Resistance Rate (%)
This compound 185.4
Amikacin 41613.1

Data extracted from a study of 1,240 P. aeruginosa isolates from cystic fibrosis patients.[1]

Table 2: Clinical Efficacy in Infections in Cancer Patients

AntibioticOverall Response Rate (%)Response Rate in Gram-Negative Bacilli Infections (%)
This compound 6067
Amikacin 6469

Data from a randomized study in cancer patients with various infections.[2][3]

Table 3: Comparative Toxicity in Clinical Trials

Adverse EffectThis compound Incidence (%)Amikacin Incidence (%)p-value
Nephrotoxicity 6.8 (4/59)13.1 (7/54)>0.05
Auditory Toxicity 15.7 (3/19)11.7 (2/17)>0.05

Data from a controlled prospective randomized trial.[4][5][6]

Experimental Protocols

The data presented in this guide are based on established experimental methodologies. Below are detailed descriptions of the key protocols.

Antimicrobial Susceptibility Testing

Method: Broth microdilution or disk diffusion methods are standardly employed to determine the Minimum Inhibitory Concentration (MIC) of this compound and amikacin against bacterial isolates. These tests are performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7][8][9][10]

Protocol Outline:

  • Inoculum Preparation: A standardized suspension of the bacterial isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Drug Dilution: For broth microdilution, serial twofold dilutions of this compound and amikacin are prepared in cation-adjusted Mueller-Hinton broth in microtiter plates. For disk diffusion, paper disks impregnated with a standard concentration of each antibiotic are used.

  • Inoculation: The microtiter plates are inoculated with the bacterial suspension, or the bacterial suspension is swabbed onto the surface of a Mueller-Hinton agar plate for the disk diffusion method.

  • Incubation: Plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Broth Microdilution: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

    • Disk Diffusion: The diameter of the zone of growth inhibition around each disk is measured and interpreted as susceptible, intermediate, or resistant based on CLSI-defined breakpoints.

In Vivo Efficacy Models

Model: Murine infection models, such as the peritonitis or thigh infection model, are commonly used to evaluate the in vivo efficacy of antibiotics.

Protocol Outline:

  • Induction of Infection: Mice are inoculated with a lethal or sublethal dose of the multidrug-resistant bacterial strain via intraperitoneal injection (peritonitis model) or intramuscular injection into the thigh (thigh infection model).

  • Treatment: At a specified time post-infection, cohorts of mice are treated with various doses of this compound, amikacin, or a placebo control, typically administered subcutaneously or intravenously.

  • Outcome Measures:

    • Survival: The survival rate in each treatment group is monitored over a defined period (e.g., 7 days).

    • Bacterial Burden: At specific time points, mice are euthanized, and the infected tissues (e.g., peritoneal fluid, thigh muscle) are harvested, homogenized, and plated to determine the number of colony-forming units (CFUs).

  • Data Analysis: The efficacy of the antibiotics is determined by comparing the survival rates or the reduction in bacterial burden in the treated groups to the control group.

Mechanisms of Action and Resistance

The following diagrams illustrate the key molecular interactions and resistance pathways for this compound and amikacin.

cluster_0 Bacterial Cell Aminoglycoside Aminoglycoside Porin Porin Channel Aminoglycoside->Porin Entry PeriplasmicSpace Periplasmic Space Porin->PeriplasmicSpace InnerMembrane Inner Membrane PeriplasmicSpace->InnerMembrane Energy-dependent transport Ribosome 30S Ribosomal Subunit InnerMembrane->Ribosome Binding ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibition CellDeath Bacterial Cell Death ProteinSynthesis->CellDeath

Caption: General mechanism of action for aminoglycosides.

cluster_1 Mechanisms of Resistance Aminoglycoside Aminoglycoside EnzymaticModification Aminoglycoside-Modifying Enzymes (e.g., AAC, APH, ANT) Aminoglycoside->EnzymaticModification Inactivation Efflux Efflux Pumps Aminoglycoside->Efflux Entry Ribosome 30S Ribosomal Subunit Aminoglycoside->Ribosome Attempted Binding InactiveAminoglycoside Inactive Drug EnzymaticModification->InactiveAminoglycoside TargetModification Ribosomal Alteration (e.g., 16S rRNA methylation) TargetModification->Ribosome Modification Expulsion Drug Expulsion Efflux->Expulsion ReducedBinding Reduced Binding Ribosome->ReducedBinding

Caption: Major mechanisms of bacterial resistance to aminoglycosides.

Logical Workflow for Antibiotic Selection

The decision-making process for selecting between this compound and amikacin for an MDR infection involves several key steps.

Start Suspected MDR Gram-Negative Infection LocalData Review Local Antibiogram Data Start->LocalData TobramycinSusceptible High this compound Susceptibility? LocalData->TobramycinSusceptible AmikacinSusceptible High Amikacin Susceptibility? TobramycinSusceptible->AmikacinSusceptible No Usethis compound Consider this compound TobramycinSusceptible->Usethis compound Yes UseAmikacin Consider Amikacin AmikacinSusceptible->UseAmikacin Yes IndividualTesting Perform Individual Susceptibility Testing AmikacinSusceptible->IndividualTesting No End Select Therapy Usethis compound->End UseAmikacin->End IndividualTesting->End

Caption: Decision workflow for empirical aminoglycoside selection.

Conclusion

Both this compound and amikacin remain crucial tools in the fight against multidrug-resistant bacteria. This compound generally exhibits greater potency against susceptible isolates of P. aeruginosa. However, amikacin's broader spectrum of activity against aminoglycoside-resistant strains, due to its resistance to many inactivating enzymes, makes it an invaluable agent, particularly in settings with high rates of resistance to other aminoglycosides.[11] Clinical efficacy appears comparable in some settings, and their toxicity profiles do not significantly differ when appropriately dosed and monitored.[2][3][4][5][6] The ultimate choice of agent should be guided by local susceptibility data and, whenever possible, by the results of individual patient isolate testing. Continued surveillance and research are essential to preserve the efficacy of these vital antibiotics.

References

In Vitro Efficacy of Tobramycin: A Comparative Analysis Against Pseudomonas aeruginosa and Escherichia coli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the antibacterial activity of Tobramycin against two clinically significant Gram-negative pathogens: Pseudomonas aeruginosa and Escherichia coli. The information presented is collated from peer-reviewed studies and standardized testing guidelines to support research and development in the field of infectious diseases.

Mechanism of Action: Targeting Bacterial Protein Synthesis

This compound, an aminoglycoside antibiotic, exerts its bactericidal effect by disrupting protein synthesis in susceptible bacteria. Its mechanism involves a multi-step process that ultimately leads to cell death.[1][2][3] Upon entry into the bacterial cell, this compound binds to the 30S ribosomal subunit.[1][4] This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA template, leading to the production of non-functional or toxic proteins.[1] This disruption of essential protein production is catastrophic for the bacterial cell, resulting in its demise.

Tobramycin_Mechanism_of_Action cluster_cell Bacterial Cell cluster_ribosome Ribosome Outer_Membrane Outer Membrane Periplasmic_Space Periplasmic Space Active_Transport Active Transport Periplasmic_Space->Active_Transport Inner_Membrane Inner Membrane Cytoplasm Cytoplasm 30S 30S Subunit Cytoplasm->30S Protein_Synthesis_Block Inhibition of Protein Synthesis 30S->Protein_Synthesis_Block Aberrant_Proteins Production of Aberrant Proteins 30S->Aberrant_Proteins 50S 50S Subunit Tobramycin_ext This compound Porin Porin Channel Tobramycin_ext->Porin Passive Diffusion Porin->Periplasmic_Space Active_Transport->Cytoplasm Cell_Death Bacterial Cell Death Protein_Synthesis_Block->Cell_Death Aberrant_Proteins->Cell_Death

Caption: this compound's mechanism of action against Gram-negative bacteria.

Comparative In Vitro Activity

The in vitro potency of this compound is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC data for this compound against P. aeruginosa and E. coli from various studies.

Table 1: this compound MIC Distribution against Pseudomonas aeruginosa

Number of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
1,240Not Reported18[5]
500≤0.25 - >512Not ReportedNot Reported[4][6]

Table 2: this compound MIC against Escherichia coli

Number of IsolatesMIC (µg/mL)FindingReference
Part of 500 common pathogens≤5Considered sensitive[6]

Note: Direct comparative studies with large numbers of isolates for both organisms under identical conditions are limited in the public domain. The data presented is from separate investigations and should be interpreted with this consideration.

Susceptibility Breakpoints

The interpretation of MIC values is guided by clinical breakpoints established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These breakpoints categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R).

Table 3: CLSI and EUCAST this compound Breakpoints (µg/mL)

OrganismCLSI (M100-ED33)EUCAST (v 14.0)
S I
Pseudomonas aeruginosa≤12
Enterobacterales (E. coli)≤24

Sources: CLSI M100-Ed33 Update, 2023[7][8]; EUCAST Breakpoint Tables v 14.0, 2024[9]

Experimental Protocols

Standardized methods are crucial for the accurate and reproducible determination of antibiotic susceptibility. The two most widely used methods are Broth Microdilution and Kirby-Bauer Disk Diffusion.

Broth Microdilution Method

This method determines the MIC of an antibiotic in a liquid growth medium.

Broth_Microdilution_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of this compound in Mueller-Hinton Broth Serial_Dilution->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read Results: Observe for Turbidity (Bacterial Growth) Incubate->Read_Results Determine_MIC Determine MIC (Lowest Concentration with No Visible Growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the Broth Microdilution susceptibility test.

Detailed Methodology:

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard.[10]

  • Antibiotic Dilution: Serial twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[11][12]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[11]

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.[11][12]

  • Result Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.[11]

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

Kirby_Bauer_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Swab_Plate Swab Mueller-Hinton Agar Plate for Confluent Growth Prepare_Inoculum->Swab_Plate Place_Disk Place this compound-impregnated Disk on Agar Surface Swab_Plate->Place_Disk Incubate Incubate at 35-37°C for 16-20 hours Place_Disk->Incubate Measure_Zone Measure the Diameter of the Zone of Inhibition (mm) Incubate->Measure_Zone Interpret_Results Interpret Results using CLSI/EUCAST Breakpoint Tables Measure_Zone->Interpret_Results End End Interpret_Results->End

Caption: Workflow for the Kirby-Bauer Disk Diffusion susceptibility test.

Detailed Methodology:

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard.[10]

  • Plate Inoculation: A sterile swab is used to evenly inoculate the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.[10]

  • Disk Application: A paper disk impregnated with a standard concentration of this compound (typically 10 µg) is placed on the agar surface.[10]

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.[10]

  • Result Interpretation: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters. This diameter is then correlated with the interpretive criteria from CLSI or EUCAST to determine if the organism is susceptible, intermediate, or resistant.[10]

Conclusion

Based on the available in vitro data, this compound demonstrates potent activity against both Pseudomonas aeruginosa and Escherichia coli. While direct comparative studies are not abundant, existing evidence suggests that this compound is highly effective against a majority of clinical isolates of both species. The provided MIC data and established clinical breakpoints are essential for the interpretation of susceptibility testing results in a research and clinical setting. Adherence to standardized testing protocols, such as those outlined by CLSI and EUCAST, is paramount for generating reliable and comparable data.

References

Head-to-Head Clinical Trial Comparing Inhaled Tobramycin Formulations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Tobramycin Inhalation Powder (TIP) versus this compound Inhalation Solution (TIS) for the management of Pseudomonas aeruginosa in cystic fibrosis patients. This guide provides a detailed comparison of the two leading inhaled this compound formulations, presenting key data from head-to-head clinical trials to inform research and drug development professionals.

Executive Summary

In the treatment of chronic Pseudomonas aeruginosa (P. aeruginosa) lung infections in patients with cystic fibrosis (CF), inhaled this compound is a cornerstone of therapy. The development of a dry powder formulation, this compound Inhalation Powder (TIP), offered a potential alternative to the traditional nebulized this compound Inhalation Solution (TIS). This guide synthesizes data from major head-to-head clinical trials, primarily the EAGER and EVOLVE studies, to provide an objective comparison of the efficacy, safety, and administration of these two formulations. The evidence indicates that TIP demonstrates a comparable efficacy and safety profile to TIS, with the significant advantage of a much shorter administration time, leading to greater patient satisfaction and potentially better adherence.

Comparative Efficacy

The primary measure of efficacy in clinical trials for CF is the improvement in lung function, typically assessed by the forced expiratory volume in one second (FEV1). Head-to-head studies have consistently shown that TIP is non-inferior to TIS in improving FEV1.

Pulmonary Function
Outcome MeasureThis compound Inhalation Powder (TIP)This compound Inhalation Solution (TIS)Trial
Mean Change in FEV1 % Predicted (from baseline to Day 28 of Cycle 3) Similar increase between groupsSimilar increase between groupsEAGER[1]
Mean Treatment Difference in FEV1 % Predicted (TIP vs. Placebo, Day 28 of Cycle 1) 13.3% improvement (p=0.0016)Not ApplicableEVOLVE[2]
Microbiological Efficacy

Another critical endpoint is the reduction of P. aeruginosa density in the sputum. Both formulations have demonstrated comparable effectiveness in reducing the bacterial load.

Outcome MeasureThis compound Inhalation Powder (TIP)This compound Inhalation Solution (TIS)Trial
Mean Reduction in Sputum P. aeruginosa Density (log10 CFU/g) on Day 28 of Cycle 3 Comparable reduction between groupsComparable reduction between groupsEAGER[1]
Reduction in Sputum P. aeruginosa Density vs. Placebo Significant reductionNot ApplicableEVOLVE[2]

Safety and Tolerability

The safety profiles of TIP and TIS are generally similar, with adverse events being comparable in both treatment groups. However, some differences in the incidence of specific side effects have been noted.

Adverse EventThis compound Inhalation Powder (TIP)This compound Inhalation Solution (TIS)Trial
Cough (study drug related) 25.3%4.3%EAGER[1]
Overall Discontinuation Rate 26.9%18.2%EAGER[1]
Dysphonia Higher incidence with TIPLower incidence than TIP[3]
Dysgeusia Higher incidence with TIPLower incidence than TIP[3]

Administration and Patient-Reported Outcomes

A key differentiator between the two formulations is the administration time and the resulting impact on patient convenience and satisfaction.

Outcome MeasureThis compound Inhalation Powder (TIP)This compound Inhalation Solution (TIS)Trial
Mean Administration Time 5.6 minutes19.7 minutesEAGER[1][3]
Treatment Satisfaction (Effectiveness, Convenience, Global) Significantly higherLower than TIPEAGER[1]

Experimental Protocols

The following sections detail the methodologies employed in the key clinical trials comparing TIP and TIS.

The EAGER Trial (NCT00388505)

The EAGER (Establish a new Gold standard Efficacy and safety with this compound in cystic fibRosis) trial was an open-label, randomized, active-controlled study.[1][3]

Patient Population: 553 patients with CF aged ≥6 years with P. aeruginosa lung infection.[1][3]

Treatment Regimen: Patients were randomized in a 3:2 ratio to receive either TIP (112 mg total this compound) or TIS (300mg/5mL) twice daily for three 28-day on-drug, 28-day off-drug cycles.[1][3]

Delivery Devices:

  • TIP: Novartis T-326 Inhaler[1][3]

  • TIS: PARI LC® PLUS nebulizer[1][3]

Key Efficacy Outcome Measures:

  • Change in FEV1% predicted from baseline to Day 28 of Cycle 3.[1]

  • Change in sputum P. aeruginosa density from baseline to Day 28 of Cycle 3.[1]

Key Safety and Other Outcome Measures:

  • Incidence of adverse events.[1]

  • Administration time.[1]

  • Treatment satisfaction.[1]

EAGER_Trial_Workflow Screening Patient Screening (CF, ≥6 years, P. aeruginosa) Randomization Randomization (3:2) Screening->Randomization Group_TIP TIP Treatment Arm (n=329) 112 mg BID via T-326 Inhaler Randomization->Group_TIP Group_TIS TIS Treatment Arm (n=224) 300 mg/5mL BID via PARI LC® PLUS Randomization->Group_TIS Cycle1 Cycle 1 (28 days on, 28 days off) Group_TIP->Cycle1 Group_TIS->Cycle1 Cycle2 Cycle 2 (28 days on, 28 days off) Cycle1->Cycle2 Cycle3 Cycle 3 (28 days on, 28 days off) Cycle2->Cycle3 Endpoint_Analysis Endpoint Analysis (FEV1, P. aeruginosa density, Safety, Satisfaction) Cycle3->Endpoint_Analysis

EAGER Trial Workflow
The EVOLVE Trial (NCT00125346)

The EVOLVE trial was a randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of TIP.[2]

Patient Population: Patients with CF (age 6-21 years) with P. aeruginosa infection.[2]

Treatment Regimen:

  • Cycle 1 (Double-Blind): Patients were randomized to receive either TIP (112 mg this compound) twice daily or a placebo for one 28-day on, 28-day off cycle.[2]

  • Cycles 2 and 3 (Open-Label): All patients received TIP.[2]

Delivery Device: T-326 Inhaler[2]

Primary Efficacy Endpoint: Change in FEV1% predicted from baseline to Day 28 of Cycle 1.[2]

Other Efficacy Endpoints:

  • Reduction in sputum P. aeruginosa density.[2]

  • Reduction in respiratory-related hospitalization.[2]

  • Reduction in antipseudomonal antibiotic use.[2]

EVOLVE_Trial_Workflow Screening Patient Screening (CF, 6-21 years, P. aeruginosa) Randomization Randomization (1:1) Screening->Randomization Group_TIP TIP Treatment Arm (n=46) 112 mg BID via T-326 Inhaler Randomization->Group_TIP Group_Placebo Placebo Arm (n=49) Randomization->Group_Placebo Cycle1 Cycle 1 (Double-Blind) (28 days on, 28 days off) Group_TIP->Cycle1 Group_Placebo->Cycle1 Cycle1_Endpoint Primary Endpoint Analysis (FEV1 at Day 28) Cycle1->Cycle1_Endpoint Open_Label_Phase Open-Label Phase (All patients receive TIP) Cycle1_Endpoint->Open_Label_Phase Cycle2 Cycle 2 Open_Label_Phase->Cycle2 Cycle3 Cycle 3 Cycle2->Cycle3 Final_Analysis Final Analysis Cycle3->Final_Analysis

EVOLVE Trial Workflow

Conclusion

The body of evidence from head-to-head clinical trials indicates that this compound Inhalation Powder (TIP) is a well-tolerated and effective alternative to this compound Inhalation Solution (TIS) for the management of chronic P. aeruginosa infection in patients with cystic fibrosis. While the efficacy in terms of lung function improvement and bacterial load reduction is comparable, the significantly shorter administration time and increased patient satisfaction associated with TIP represent a major advancement in reducing the treatment burden for individuals with CF. These factors should be carefully considered by researchers and drug development professionals when designing new therapeutic strategies and clinical trials for this patient population.

References

Validating the Stability-Indicating Nature of Analytical Methods for Tobramycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the stability-indicating nature of Tobramycin. The following sections detail experimental protocols, present comparative data in tabular format, and include visualizations of the this compound degradation pathway and analytical workflows to support robust drug development and quality control.

Introduction

This compound is an aminoglycoside antibiotic susceptible to degradation under various environmental conditions. A stability-indicating analytical method is crucial as it can accurately quantify the drug in the presence of its degradation products, impurities, and excipients. This ensures the safety, efficacy, and quality of the pharmaceutical product throughout its shelf life. This guide explores and compares different high-performance liquid chromatography (HPLC) based methods for the analysis of this compound, focusing on their ability to serve as stability-indicating assays.

Comparative Analysis of Stability-Indicating Methods

Several analytical techniques have been developed and validated for the quantification of this compound and its related substances. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation. Below is a comparison of three prominent HPLC-based methods.

Table 1: Comparison of Chromatographic Methods for this compound Analysis

ParameterHPLC with Pre-column Derivatization & UV DetectionHigh-Performance Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection (HPAE-IPAD)HPLC with Charged Aerosol Detection (CAD)
Principle Derivatization of this compound with a UV-absorbing agent (e.g., 2,4-dinitrofluorobenzene) to enable detection.[1]Separation based on anion exchange followed by electrochemical detection of underivatized this compound.Nebulization of the column eluent followed by charging of the non-volatile analyte particles for detection.[2]
Stationary Phase Nova-Pak C18, 3.9 x 150 mm[1][3]Not specifiedNot specified
Mobile Phase Acetonitrile/Buffer (55/45; v/v)[1][3]Not specifiedMobile Phase A: 0.3% Trifluoroacetic acid in water; Mobile Phase B: 0.3% Trifluoroacetic acid in acetonitrile (gradient elution).[2]
Detection Wavelength 365 nm[1][3]Not applicableNot applicable
Linearity Range 0.1%–150% of label claim (3 mg/mL)[1][3]Not specifiedNot specified
LOD/LOQ Not specifiedNot specifiedNot specified
Key Advantages Established methodology with good selectivity.[1][3]Direct analysis without derivatization, suitable for crude and in-process samples.[4]Universal detection for non-volatile analytes, avoids derivatization.[2]
Key Disadvantages Requires a derivatization step which can be time-consuming and introduce variability.Requires specialized equipment.[4]Can be sensitive to mobile phase composition.

Table 2: Summary of Forced Degradation Studies and Key Degradants

Stress ConditionReagents and ConditionsMajor Degradation Products
Acidic Hydrolysis 1 N HCl at 80°C[5][6][7]Kanosamine, Nebramine[5][6][7]
Basic Hydrolysis 1 N KOH at 80°C[5][6] or 0.5 M NaOH at 120°C for 24h[4]Deoxystreptamine, Nebramine, Deoxystreptamine-kanosaminide[5][6]
Oxidation 0.3% H2O2[2] or exposure to air at neutral pH[5][6][8]Nebramine, Kanamycin B, Deoxystreptamine, Deoxystreptamine-kanosaminide[2][8]
Thermal Degradation Elevated temperatures (e.g., 70°C)[1][3]Nebramine[2]
Photolytic Degradation Exposure to UV light[1][2][3]Degradation observed, specific products not always detailed.

Experimental Protocols

A well-defined experimental protocol is fundamental for the validation of a stability-indicating method. The following sections provide an overview of the methodologies employed in the cited studies.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to demonstrate the specificity of an analytical method by generating potential degradation products.

  • Acid Hydrolysis : Treat the drug substance or product with a strong acid (e.g., 1 N HCl) at an elevated temperature (e.g., 80°C) for a defined period.[5][6][7]

  • Base Hydrolysis : Expose the sample to a strong base (e.g., 1 N KOH or 0.5 M NaOH) at a high temperature (e.g., 80°C or 120°C).[4][5][6]

  • Oxidative Degradation : Subject the sample to an oxidizing agent, such as hydrogen peroxide (e.g., 0.3% H2O2).[2] At neutral pH, this compound is also susceptible to auto-oxidation.[7][8]

  • Thermal Degradation : Expose the sample to dry heat at a high temperature.[2]

  • Photodegradation : Expose the sample to UV light to assess its photostability.[1][2][3]

Chromatographic Conditions: HPLC with Pre-column Derivatization

This method is widely cited and involves the following key steps:

  • Derivatization : Samples and standards are derivatized with 2,4-dinitrofluorobenzene for 20 minutes at 70°C in the presence of 0.8 mM sulfuric acid.[1][3]

  • Chromatographic Separation :

    • Column : Nova-Pak C18, 3.9 x 150 mm.[1][3]

    • Mobile Phase : A mixture of acetonitrile and a suitable buffer (55:45 v/v).[1][3]

    • Flow Rate : Not explicitly stated but typical for such columns.

    • Temperature : Ambient conditions.[1][3]

  • Detection : UV detection at a wavelength of 365 nm to maximize the detection of related substances.[1][3]

Visualizing Key Processes

Diagrams illustrating the degradation pathways and experimental workflows provide a clear and concise understanding of the stability-indicating nature of the analytical method.

Tobramycin_Degradation_Pathway Acid Acidic Hydrolysis Kanosamine Kanosamine Nebramine Nebramine Base Basic Hydrolysis Deoxystreptamine Deoxystreptamine DSK Deoxystreptamine- kanosaminide Oxidation Oxidation KanamycinB Kanamycin B This compound This compound This compound->Kanosamine This compound->Nebramine This compound->Deoxystreptamine This compound->DSK This compound->KanamycinB

Caption: this compound Degradation Pathway Under Various Stress Conditions.

Stability_Indicating_Method_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation Drug This compound Drug Substance/Product Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Drug->Forced_Degradation Derivatization Pre-column Derivatization (if applicable) Drug->Derivatization Forced_Degradation->Derivatization HPLC HPLC Separation Derivatization->HPLC Detection Detection (UV, CAD, IPAD) HPLC->Detection Specificity Specificity/ Selectivity Detection->Specificity Peak_Purity Peak Purity Assessment Specificity->Peak_Purity Validation Full Method Validation (Linearity, Accuracy, Precision, etc.) Peak_Purity->Validation

Caption: Workflow for Validating a Stability-Indicating Analytical Method.

References

A Comparative Analysis of Tobramycin and Gentamicin Ototoxicity in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the comparative ototoxicity of commonly used aminoglycoside antibiotics is crucial for preclinical safety assessments and the development of safer therapeutic alternatives. This guide provides an objective comparison of the ototoxic profiles of tobramycin and gentamicin, supported by experimental data from preclinical studies.

This compound and gentamicin are potent bactericidal antibiotics indispensable in treating severe Gram-negative infections. However, their clinical utility is hampered by the risk of ototoxicity, leading to irreversible hearing loss and vestibular dysfunction.[1] Preclinical research has been pivotal in delineating the specific toxic profiles of these two aminoglycosides, revealing nuances in their effects on the inner ear.

Executive Summary of Comparative Ototoxicity

Preclinical evidence generally suggests that both this compound and gentamicin are ototoxic, but they exhibit different toxic profiles. Gentamicin is often characterized as being more vestibulotoxic, affecting the balance-sensing organs of the inner ear, while this compound is considered to have a slightly greater propensity for cochleotoxicity, impacting the auditory hair cells.[2] However, both agents can damage both systems.[2]

One preclinical study in cats demonstrated that both this compound and gentamicin induced vestibulotoxicity, with the time to onset of ataxia being a key measure.[1] Histological examination in the same study revealed cochlear hair cell degeneration with both drugs.[1] Another study in rabbits using distortion-product otoacoustic emissions (DPOAEs) to assess cochlear function found that gentamicin caused an earlier reduction in cochlear activity at specific frequencies compared to this compound.[3]

Quantitative Comparison of Ototoxicity

The following tables summarize quantitative data from preclinical studies to facilitate a direct comparison between this compound and gentamicin.

Table 1: Comparative Vestibulotoxicity in Feline Model

DrugDose (mg/kg/day)Mean Days to Onset of AtaxiaReference
This compound4061[1]
8041[1]
Gentamicin20Not specified, but ataxia observed[1]
40Not specified, but ataxia observed[1]

Table 2: Comparative Cochleotoxicity in Rabbit Model (DPOAEs)

DrugConcentrationObservation at Day 7Observation at Day 21Reference
Gentamicin0.3% (topical)Earlier reduction in cochlear activity at 2-4kHzReduced cochlear activity in all frequencies in 2 rabbits[3]
This compound0.3% (topical)Less reduction in cochlear activity at 2-4kHz compared to gentamicinReduced cochlear activity in all frequencies in 6 rabbits[3]

Experimental Protocols

A detailed understanding of the methodologies employed in these preclinical studies is essential for interpreting the data accurately.

Vestibulotoxicity Assessment in Cats
  • Animal Model: Adult domestic cats of mixed breed.

  • Drug Administration: Daily subcutaneous injections of this compound (40 or 80 mg/kg) or gentamicin (20 or 40 mg/kg).

  • Endpoint: Onset of vestibulotoxicity was determined by the appearance of locomotor ataxia, characterized by an unsteady gait and difficulty in maintaining balance. Animals were observed daily.

  • Histology: Following the functional assessments, cochleae were harvested, fixed, and prepared for histological examination to assess hair cell integrity.

Cochleotoxicity Assessment in Rabbits
  • Animal Model: Twenty female rabbits.[3]

  • Drug Administration: Twice-daily topical administration of 0.3% gentamicin or 0.3% this compound solution into the middle ear cavity through a perforated tympanic membrane for 21 days.[3]

  • Endpoint: Cochlear function was assessed using distortion-product otoacoustic emissions (DPOAEs) at baseline and on days 7, 14, and 21.[3] DPOAEs measure the function of the outer hair cells in the cochlea. A reduction in DPOAE amplitude indicates cochlear damage.

Signaling Pathways and Experimental Workflows

The ototoxicity of aminoglycosides is a complex process involving multiple cellular and molecular pathways. The generation of reactive oxygen species (ROS) is a key initiating event, leading to oxidative stress and subsequent apoptosis of hair cells.

Aminoglycoside Ototoxicity Signaling Pathway cluster_extracellular Extracellular cluster_cell Hair Cell Aminoglycoside Aminoglycoside (this compound/Gentamicin) MET Mechanoelectrical Transduction (MET) Channel Aminoglycoside->MET Enters cell via ROS Reactive Oxygen Species (ROS) Generation MET->ROS Triggers Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Induces Caspase Caspase Activation Mitochondria->Caspase Leads to Apoptosis Apoptosis Caspase->Apoptosis Executes Ototoxicity Experimental Workflow A Animal Model Selection (e.g., Guinea Pig, Rat, Mouse) B Baseline Auditory Assessment (ABR, DPOAEs) A->B C Aminoglycoside Administration (this compound or Gentamicin) - Dosage - Duration B->C D Post-Treatment Auditory Assessment (ABR, DPOAEs) C->D E Histological Analysis (Hair Cell Counting) D->E

References

Tobramycin: A Comparative Analysis of Monotherapy and Combination Therapy in the Treatment of Bacterial Infections

Author: BenchChem Technical Support Team. Date: November 2025

For decades, the aminoglycoside antibiotic tobramycin has been a cornerstone in the management of severe Gram-negative infections, particularly those caused by Pseudomonas aeruginosa. A critical question in its clinical application is whether it is more effective when used alone or in combination with other antimicrobial agents. This guide provides a comprehensive comparison of this compound monotherapy versus combination therapy, drawing on experimental data to inform researchers, scientists, and drug development professionals.

Data Summary: Clinical Efficacy and Safety

The decision to use this compound as a monotherapy or as part of a combination regimen often depends on the specific clinical context, such as the site of infection, the pathogen's susceptibility, and the patient's underlying condition. Below is a summary of quantitative data from various studies comparing these therapeutic approaches.

IndicationPatient PopulationTreatment ArmsKey Efficacy/Safety OutcomesReference
Pulmonary Exacerbations in Cystic Fibrosis Pediatric and AdultOnce-daily IV this compound monotherapy vs. Thrice-daily IV this compound + ceftazidimePulmonary Function (FEV₁ % predicted improvement): Monotherapy: 10.6%, Combination: 12.8%Clinical Response Rate: No significant difference[1]
Pulmonary Exacerbations in Cystic Fibrosis Pediatric and AdultOnce-daily IV this compound + ceftazidime vs. Thrice-daily IV this compound + ceftazidimePulmonary Function (FEV₁ % predicted improvement): Once-daily: 10.4%, Thrice-daily: 10.0%Nephrotoxicity (Children): Once-daily regimen was significantly less nephrotoxic.[2]
Ventilator-Associated Pneumonia (VAP) Critically ill adultsMeropenem monotherapy vs. Meropenem + Ciprofloxacin28-day mortality: No significant difference between groups.For a subgroup with Pseudomonas or other resistant Gram-negatives, combination therapy showed higher rates of adequate initial antibiotic coverage and microbiological eradication.[3]
Bacterial Keratitis (In Vitro) N/AThis compound monotherapy, Cefazolin + this compound, Moxifloxacin monotherapyIn Vitro Susceptibility: Moxifloxacin (92%) and Gentamicin (89%) showed broader coverage than this compound (74%). Cefazolin/Tobramycin combination provided equivalent double coverage to Cefuroxime/Gentamicin.[4]
Pseudomonas aeruginosa Biofilms (In Vitro & In Vivo) N/AColistin monotherapy, this compound monotherapy, Colistin + this compoundBacterial Killing: Combination therapy was more efficient at killing P. aeruginosa in biofilms in vitro and in a rat lung infection model.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following are protocols for key experiments cited in the comparison of this compound therapies.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is fundamental for assessing the in vitro susceptibility of bacterial isolates to antibiotics.

  • Method: Broth microdilution method is commonly used.

  • Procedure:

    • Prepare a serial two-fold dilution of this compound in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

    • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[7]

Clinical Trial Protocol for Pulmonary Exacerbations in Cystic Fibrosis

This outlines the design of a randomized controlled trial to compare different this compound regimens.

  • Study Design: A double-blind, randomized, controlled trial.

  • Participants: Patients with cystic fibrosis experiencing a pulmonary exacerbation and chronic P. aeruginosa infection.

  • Intervention:

    • Group 1 (Monotherapy): Once-daily intravenous this compound.

    • Group 2 (Combination Therapy): Thrice-daily intravenous this compound plus an anti-pseudomonal beta-lactam (e.g., ceftazidime).

  • Primary Outcome: Change in forced expiratory volume in 1 second (FEV₁) as a percentage of predicted value over a 14-day treatment course.[2]

  • Secondary Outcomes:

    • Change in serum creatinine to assess nephrotoxicity.

    • Microbiological response (change in P. aeruginosa density in sputum).

    • Clinical signs and symptoms score.

Visualizing Therapeutic Strategies and Workflows

Diagrams can effectively illustrate complex relationships and processes in therapy and research.

experimental_workflow cluster_patient Patient Enrollment cluster_diagnosis Diagnosis and Randomization cluster_treatment Treatment Arms cluster_outcome Outcome Assessment p Patient with Suspected Bacterial Infection culture Bacterial Culture and Susceptibility Testing p->culture randomize Randomization culture->randomize mono This compound Monotherapy randomize->mono Arm A combo This compound Combination Therapy randomize->combo Arm B clinical Clinical Response (e.g., FEV1, mortality) mono->clinical micro Microbiological Eradication mono->micro safety Safety Assessment (e.g., nephrotoxicity) mono->safety combo->clinical combo->micro combo->safety

Caption: A typical workflow for a clinical trial comparing this compound monotherapy and combination therapy.

logical_relationship cluster_infection_type Type of Infection cluster_therapy_choice Therapeutic Strategy severe Severe/Systemic Infection (e.g., VAP, Sepsis) combination Combination Therapy (this compound + β-lactam/other) severe->combination Often Preferred (Broad coverage, Synergy) biofilm Biofilm-Associated Infection (e.g., CF Lung) biofilm->combination Potentially Superior (Enhanced biofilm penetration/killing) uncomplicated Uncomplicated Infection (e.g., some UTIs) monotherapy This compound Monotherapy uncomplicated->monotherapy Often Sufficient (Reduces toxicity risk)

Caption: Logical decision-making framework for choosing between this compound monotherapy and combination therapy.

Concluding Remarks

The evidence suggests that while this compound monotherapy can be effective in certain clinical scenarios, combination therapy is often favored for severe, systemic, or biofilm-associated infections, particularly those involving P. aeruginosa. The primary rationales for combination therapy include providing broader empirical coverage, achieving synergistic bactericidal activity, and potentially preventing the emergence of resistance. However, the benefits of combination therapy must be weighed against the increased risk of adverse effects, such as nephrotoxicity. The choice of a once-daily dosing regimen for this compound, even in combination therapy, has been shown to mitigate this risk, especially in pediatric populations.[2] Future research should continue to delineate the specific patient populations and pathogen characteristics that are most likely to benefit from each therapeutic strategy.

References

Benchmarking Novel Tobramycin Derivatives Against the Parent Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel tobramycin derivatives, specifically those with modifications at the 6"-position, against the parent compound. The following sections present key performance data, detailed experimental protocols for antibacterial and cytotoxicity testing, and visual representations of experimental workflows and the mechanism of action of this compound.

Comparative Performance Data

The development of novel this compound derivatives is primarily driven by the need to overcome antibiotic resistance and reduce the toxicity associated with the parent compound. Modifications at the 6"-position of the this compound molecule have shown promise in achieving these goals.

Antibacterial Activity

The antibacterial efficacy of this compound and its derivatives is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The data presented below summarizes the MIC values of this compound and several 6"-modified derivatives against a panel of bacterial strains, including clinically relevant and resistant isolates of Pseudomonas aeruginosa.

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of this compound and its 6"-Modified Derivatives Against Various Bacterial Strains

CompoundS. aureus ATCC 29213E. coli ATCC 25922P. aeruginosa ATCC 27853P. aeruginosa 21653 (Resistant)P. aeruginosa 21571 (Resistant)
This compound 0.50.50.5>128>128
Derivative 4a (6″-aminoethylamino) 2213216
Derivative 4b (6″-aminopropylamino) 8846464
Derivative 6a (6″-guanidinoethylamino) 2211616
Derivative 6b (6″-guanidinopropylamino) 8886464

Data sourced from a study on new 6″-modified this compound derivatives.[1]

The results indicate that while the derivatives show a slight decrease in activity against susceptible strains compared to this compound, they exhibit significantly improved potency against this compound-resistant P. aeruginosa isolates.[1] Notably, the 6"-aminoethylamino (4a) and 6"-guanidinoethylamino (6a) derivatives are the most effective at overcoming resistance.[1]

Cytotoxicity Profile

A critical aspect of developing new antibiotics is ensuring their safety for human use. Cytotoxicity assays are performed to assess the toxic effects of compounds on mammalian cells. The IC50 value, the concentration of a substance that inhibits 50% of cell viability, is a standard measure of cytotoxicity.

Table 2: In Vitro Cytotoxicity (IC50, µg/mL) of this compound and its 6"-Modified Derivatives Against Human Embryonic Kidney (HEK293T) Cells

CompoundIC50 (µg/mL)
This compound 58 ± 3
Derivative 4a (6″-aminoethylamino) >140
Derivative 4b (6″-aminopropylamino) >140
Derivative 6a (6″-guanidinoethylamino) >140
Derivative 6b (6″-guanidinopropylamino) >140

Data sourced from a study on new 6″-modified this compound derivatives.[1]

The data clearly demonstrates that the 6"-modified derivatives have a significantly lower cytotoxic effect on HEK293T cells compared to the parent this compound, with IC50 values exceeding the highest tested concentrations.[1] This suggests a potentially improved therapeutic index for these novel compounds.[1]

Pharmacokinetic Properties

Currently, there is limited publicly available pharmacokinetic data for the novel 6"-modified this compound derivatives. Further preclinical studies in animal models are required to determine key parameters such as absorption, distribution, metabolism, and excretion (ADME), which are crucial for assessing their potential as clinical candidates.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on established protocols for aminoglycoside antibiotics.

Determination of Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution Method (in accordance with CLSI guidelines)

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., P. aeruginosa, E. coli, S. aureus)

  • This compound and derivative compounds

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of each test compound (this compound and derivatives) in a suitable solvent (e.g., sterile deionized water).

    • Perform serial two-fold dilutions of each compound in MHB in the wells of the 96-well plate to achieve the desired concentration range (e.g., 256 µg/mL to 0.125 µg/mL). The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions. This will bring the final volume in each well to 100 µL.

    • Include a growth control well (containing only MHB and the bacterial inoculum) and a sterility control well (containing only MHB).

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Cytotoxicity Assessment

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To measure the metabolic activity of cells as an indicator of cell viability and proliferation, and thus determine the cytotoxic potential of a compound.

Materials:

  • 96-well cell culture plates

  • Human Embryonic Kidney (HEK293T) cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound and derivative compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Seed HEK293T cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete DMEM.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and its derivatives in complete DMEM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., Triton X-100).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

The following diagrams illustrate the experimental workflow for comparing this compound derivatives and the signaling pathway of this compound's mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis & Comparison start Start compounds This compound & Derivatives start->compounds strains Bacterial Strains (Susceptible & Resistant) start->strains cells HEK293T Cells start->cells mic MIC Determination (Broth Microdilution) compounds->mic cytotoxicity Cytotoxicity Assay (MTT) compounds->cytotoxicity strains->mic cells->cytotoxicity mic_data Compare MIC Values mic->mic_data ic50_data Compare IC50 Values cytotoxicity->ic50_data conclusion Conclusion: Improved Therapeutic Index? mic_data->conclusion ic50_data->conclusion

Caption: Experimental workflow for benchmarking novel this compound derivatives.

Tobramycin_Mechanism cluster_entry Bacterial Cell Entry cluster_ribosome Inhibition of Protein Synthesis cluster_consequences Bactericidal Effects This compound This compound (Extracellular) membrane Bacterial Cell Membrane This compound->membrane Initial Binding entry Active Transport membrane->entry tobramycin_intra This compound (Intracellular) entry->tobramycin_intra ribosome 30S Ribosomal Subunit tobramycin_intra->ribosome binding Binds to A-site on 16S rRNA ribosome->binding misreading mRNA Misreading binding->misreading nonfunctional Production of Non-functional Proteins misreading->nonfunctional disruption Disruption of Cellular Processes nonfunctional->disruption death Bacterial Cell Death disruption->death

Caption: Mechanism of action of this compound leading to bacterial cell death.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for Tobramycin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of Tobramycin in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure a safe working environment and proper management of this substance.

Personal Protective Equipment (PPE) for Handling this compound

The following table summarizes the required personal protective equipment when handling this compound.

Protection Type Recommended Equipment Standards and Specifications Purpose
Eye/Face Protection Tightly fitting safety goggles or chemical splash-resistant safety glasses with side shields. A face shield may be appropriate in some situations.[1][2]Conforming to EN 166 (EU) or NIOSH (US) standards.[3]To prevent eye contact with this compound dust or splashes.
Hand Protection Chemical-impermeable gloves (e.g., latex or nitrile).[4]Gloves must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[3]To prevent skin contact and absorption.
Respiratory Protection An approved air-purifying respirator with a HEPA cartridge (N95 or equivalent) is recommended if aerosols or dust are generated and engineering controls are inadequate.[4] For higher exposures or unknown concentrations, a powered air-purifying respirator or supplied-air respirator should be considered.[4] A full-face respirator may be necessary if exposure limits are exceeded.[3]A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[4]To prevent inhalation of this compound dust or aerosols.
Skin and Body Protection A laboratory coat, apron, or disposable garment.[5] Fire/flame resistant and impervious clothing should be worn.[3]Protective clothing must be selected based on the hazards present in the workplace.[1]To protect the skin and clothing from contamination.

Operational Plan: Step-by-Step Guidance for Handling this compound

This section outlines the procedural steps for the safe handling of this compound, from preparation to disposal.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[3][6] Use a chemical fume hood or other local exhaust ventilation to keep airborne concentrations low.[1]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2]

  • Gather Materials: Before starting work, ensure all necessary PPE is available and in good condition. Prepare all required equipment and reagents.

Handling Procedures
  • Avoid Contact: Avoid all personal contact with this compound, including inhalation of dust or aerosols.[6] Do not let the product enter drains, waterways, or soil.[1]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before breaks.[1][6] Do not eat, drink, or smoke in the handling area.[6]

  • Clothing: Wear appropriate protective clothing.[6] Contaminated work clothes should be laundered separately before reuse.[6]

Storage
  • Container: Store this compound in its original, tightly sealed container.[3][6]

  • Location: Keep in a cool, dry, and well-ventilated area.[6]

  • Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents, and foodstuff containers.[2][6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection
  • Solid Waste: Collect solid this compound waste and place it in a suitable, sealed, and clearly labeled container for disposal.[6]

  • Liquid Waste: Absorb liquid spills with an inert material and place the solidified waste into a suitable disposal container.[1][5]

  • Contaminated Materials: Any materials that have come into contact with this compound, including gloves, lab coats, and cleaning materials, should be treated as hazardous waste and disposed of accordingly.

Disposal Method
  • Licensed Disposal Company: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] It is recommended to contact a licensed professional waste disposal service.[7]

  • Regulatory Compliance: All disposal activities must be in accordance with applicable federal, state, and local environmental control regulations.[5] Do not discharge this compound into sewer systems.[3]

  • Packaging: Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[3]

Emergency Procedures

Spill Response
  • Isolate the Area: Evacuate personnel from the immediate spill area and keep people upwind of the spill.[3][4]

  • Ventilate: Ensure adequate ventilation.[3]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[3] Do not allow the chemical to enter drains.[3]

  • Cleanup:

    • For Dry Spills: Use dry cleanup procedures and avoid generating dust.[6] Dampen with water to prevent dusting before sweeping.[6]

    • For Liquid Spills: Absorb the liquid with a suitable, inert material.[4]

  • Collection: Collect the spilled material and place it in a suitable, sealed container for disposal.[3][6]

  • Decontamination: Clean the affected area with soap and water.[4]

First Aid Measures
Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15-20 minutes, removing contact lenses if present and easy to do.[4][5][8] Seek medical attention if irritation persists.[4]
Skin Contact Remove contaminated clothing immediately.[3] Wash the affected area with plenty of soap and water.[8] Seek medical attention if irritation develops or persists.[8]
Inhalation Move the person to fresh air.[8] If breathing is difficult, give oxygen.[8] If not breathing, give artificial respiration.[8] Seek medical attention.[8]
Ingestion Do NOT induce vomiting unless directed by medical personnel.[8] Never give anything by mouth to an unconscious person.[8] Rinse the mouth with water.[5] Seek immediate medical attention.[5]

Logical Workflow for Safe Handling

The following diagram illustrates the hierarchy of controls to be implemented when working with this compound, from the most effective to the least effective measures.

G cluster_0 Hierarchy of Controls for this compound Handling elimination Elimination/Substitution engineering Engineering Controls (e.g., Fume Hood) elimination->engineering Most Effective administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) administrative->ppe Least Effective

Caption: Hierarchy of controls for mitigating exposure to this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Tobramycin
Reactant of Route 2
Tobramycin

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。